MRS8247
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C33H43N5 |
|---|---|
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
N-[4-(10-aminodec-1-ynyl)phenyl]-2-heptan-4-yl-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C33H43N5/c1-3-15-26(16-4-2)32-37-30-28-18-12-13-19-29(28)36-33(31(30)38-32)35-27-22-20-25(21-23-27)17-11-9-7-5-6-8-10-14-24-34/h12-13,18-23,26H,3-10,14-16,24,34H2,1-2H3,(H,35,36)(H,37,38) |
Clave InChI |
LFZSIMYZENEGOC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of P2Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of P2Y1 receptor antagonists. The P2Y1 receptor, a G protein-coupled receptor (GPCR), is a critical mediator of platelet activation and is implicated in various other physiological processes, making it a significant target for therapeutic intervention, particularly in the context of thrombosis.[1] This document will detail the signaling pathways of the P2Y1 receptor, the molecular interactions of antagonists, and the experimental methodologies used to characterize these compounds. While specific data for MRS8247 is not available in the public domain, this guide will focus on the well-characterized antagonist MRS2500 and others to provide a comprehensive understanding of the core antagonistic mechanisms relevant to this class of molecules.
The P2Y1 Receptor and its Signaling Cascade
The P2Y1 receptor is a purinergic receptor that is endogenously activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2] Its activation is a key initial step in platelet aggregation.[2] The P2Y1 receptor is coupled to the Gq class of G proteins.[3][4][5] Upon agonist binding, the receptor undergoes a conformational change that activates Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2][6] The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG initiate downstream signaling events that culminate in platelet shape change and the onset of aggregation.[2][4]
Interestingly, recent studies have shown that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal in the absence of an agonist.[3] This basal signaling can be inhibited by some antagonists, which are then classified as inverse agonists.[3]
Figure 1: P2Y1 Receptor Signaling Pathway.
Mechanism of Action of P2Y1 Receptor Antagonists
P2Y1 receptor antagonists function by preventing the receptor from being activated by its endogenous agonist, ADP. This can occur through several mechanisms, with competitive antagonism being the most common for this class of drugs.
Competitive Antagonism:
Competitive antagonists bind to the same site on the P2Y1 receptor as ADP, known as the orthosteric site.[1] By occupying this binding pocket, they physically block ADP from binding and initiating the signaling cascade. The binding of a competitive antagonist is typically reversible, and its inhibitory effect can be overcome by increasing the concentration of the agonist (ADP).
Molecular dynamics simulations and crystal structures of the P2Y1 receptor in complex with antagonists like MRS2500 have provided detailed insights into this interaction.[1][7] MRS2500 occupies a pocket within the seven-transmembrane bundle of the receptor.[1] Key interactions include hydrogen bonds and hydrophobic contacts with specific amino acid residues in the transmembrane helices and extracellular loops, which stabilize the receptor in an inactive conformation.[1][7]
Figure 2: Competitive Antagonism at the P2Y1 Receptor.
Inverse Agonism:
For receptors that exhibit constitutive activity, some antagonists can reduce this basal signaling. These compounds are termed inverse agonists.[3] They bind to the inactive conformation of the receptor and shift the conformational equilibrium away from the active state, thereby reducing the level of signaling even in the absence of an agonist. Several P2Y1 receptor antagonists, such as MRS2179, MRS2279, and MRS2500, have been shown to act as inverse agonists.[3]
Quantitative Data on P2Y1 Receptor Antagonists
The affinity and potency of P2Y1 receptor antagonists are quantified using various parameters, which are determined through experimental assays.
| Compound | Assay Type | Parameter | Value | Species | Reference |
| MRS2279 | Radioligand Binding | Kd | 8 nM | Human (recombinant) | [8] |
| Radioligand Binding | Ki | 13 nM | Human (recombinant) | [8] | |
| MRS2179 | Radioligand Binding | Kd | 109 nM | Human (platelets) | [8] |
| Radioligand Binding | Ki | 84 nM | Human (recombinant) | [8] | |
| Functional Assay | EC50 (inverse agonism) | 11.08 µM | HEK293T cells | [3] | |
| MRS2500 | Functional Assay | - | Potent and selective antagonist | - | [5] |
| Functional Assay | - | Inhibits IJP | Rat | [9] |
Experimental Protocols
The characterization of P2Y1 receptor antagonists involves a range of in vitro and cell-based assays.
1. Radioligand Binding Assays:
These assays directly measure the binding of a radiolabeled ligand to the receptor.
-
Objective: To determine the binding affinity (Kd) of a radiolabeled antagonist and the inhibition constant (Ki) of unlabeled competitors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2Y1 receptor (e.g., Sf9 insect cells expressing recombinant human P2Y1 receptor or human platelets).[8]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]MRS2279).[8] For competition assays, increasing concentrations of the unlabeled test compound are included.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis of the binding data is used to calculate Kd and Ki values.
-
2. Functional Assays:
These assays measure the biological response following receptor activation or inhibition.
-
Calcium Mobilization Assay:
-
Objective: To measure the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.
-
Methodology:
-
Cell Loading: Cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with the antagonist at various concentrations.
-
Agonist Stimulation: An agonist (e.g., ADP) is added to stimulate the receptor.
-
Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric plate reader or microscope.
-
Data Analysis: The concentration-response curves are used to determine the IC50 value of the antagonist.
-
-
-
Platelet Aggregation Assay:
-
Objective: To assess the antagonist's ability to inhibit ADP-induced platelet aggregation.
-
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: PRP is obtained from whole blood by centrifugation.
-
Antagonist Incubation: PRP is incubated with the antagonist.
-
Aggregation Induction: Platelet aggregation is induced by the addition of ADP.
-
Measurement: Aggregation is measured by monitoring the change in light transmission through the PRP sample in an aggregometer.
-
Data Analysis: The extent of inhibition of aggregation is calculated to determine the antagonist's potency.
-
-
Figure 3: Experimental Workflow for P2Y1 Antagonist Characterization.
Conclusion
The mechanism of action of P2Y1 receptor antagonists, exemplified by compounds like MRS2500, involves competitive binding to the orthosteric site of the receptor, thereby preventing its activation by ADP. Some of these antagonists also exhibit inverse agonism by reducing the constitutive activity of the receptor. The characterization of these compounds relies on a combination of radioligand binding assays to determine their affinity and functional assays to assess their potency in blocking downstream signaling events such as calcium mobilization and platelet aggregation. This comprehensive understanding of the molecular interactions and functional effects of P2Y1 receptor antagonists is crucial for the development of novel antithrombotic therapies.
References
- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
The Role of P2Y1 Receptors in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the P2Y1 receptor, a key purinergic G protein-coupled receptor, in the initiation and modulation of platelet aggregation. This document provides a comprehensive overview of the P2Y1 receptor's signaling mechanism, quantitative data on its agonists and antagonists, and detailed protocols for essential experimental assays, making it a valuable resource for researchers in thrombosis, hemostasis, and drug development.
Introduction to P2Y1 Receptors and Platelet Function
Platelets are anucleated blood cells that play a central role in hemostasis, the process that ceases bleeding from a damaged blood vessel. However, dysregulated platelet activation can lead to thrombosis, the formation of pathological blood clots that can cause heart attacks and strokes. Adenosine diphosphate (B83284) (ADP) is a key platelet agonist that is released from dense granules of activated platelets and damaged cells, amplifying the thrombotic response.
Platelets express two main P2Y receptors for ADP: P2Y1 and P2Y12. These two receptors work in concert to achieve a full and sustained platelet aggregation response. The P2Y1 receptor is coupled to the Gq signaling pathway and is primarily responsible for the initial phase of platelet activation, including shape change and the onset of aggregation.[1][2]
The P2Y1 Receptor Signaling Pathway
Upon binding of ADP, the P2Y1 receptor undergoes a conformational change, activating the heterotrimeric G protein Gq. This activation initiates a downstream signaling cascade that is crucial for the initial stages of platelet activation.
The α-subunit of Gq (Gαq) activates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an intracellular calcium store in platelets), leading to a rapid increase in cytosolic free calcium concentration ([Ca2+]i). This rise in intracellular calcium is a pivotal event that triggers platelet shape change from a discoid to a spherical form with pseudopods and initiates a weak and reversible platelet aggregation.[1][2]
Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to platelet activation and granule secretion. The concerted action of calcium mobilization and PKC activation is essential for the initial wave of platelet response mediated by the P2Y1 receptor.
Quantitative Data for P2Y1 Receptor Ligands
The following tables summarize key quantitative data for commonly used P2Y1 receptor agonists and antagonists in the context of platelet aggregation.
Table 1: P2Y1 Receptor Agonists
| Agonist | Parameter | Value | Species | Assay/System | Reference |
| ADP | EC50 | ~1-10 µM | Human | Platelet Aggregation | [3] |
| 2-MeSADP | pEC50 | 8.29 | Human | Recombinant P2Y1 | [4][5] |
| 2-MeSADP | EC50 | 5 nM | Human | Recombinant P2Y12 | [4][5] |
| 2-MeSADP | EC50 | 19 nM | Human | Recombinant P2Y13 | [4][5] |
Table 2: P2Y1 Receptor Antagonists
| Antagonist | Parameter | Value | Species | Assay/System | Reference |
| MRS2500 | IC50 | 0.95 nM | Human | ADP-induced Platelet Aggregation | [6][7] |
| MRS2500 | Ki | 0.78 nM | Human | Recombinant P2Y1 Receptor | [6] |
| MRS2179 | Kb | 102 nM | Turkey | Recombinant P2Y1 Receptor | [8][9] |
| MRS2179 | pA2 | 6.99 | Turkey | Recombinant P2Y1 Receptor | [8][9] |
| MRS2179 | IC50 | 3.16 µM | Human | ADP-induced Platelet Shape Change | [10] |
| A2P5P | - | - | Human | P2Y1 Antagonist | [11] |
| A3P5P | pKB | 5.47 | Human | ADP-induced Platelet Aggregation | [3] |
| MRS2298 | IC50 | 62.8 nM | Human | ADP-induced Platelet Aggregation | [7] |
| MRS2496 | IC50 | 1.5 µM | Human | ADP-induced Platelet Aggregation | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to study the role of P2Y1 receptors in platelet aggregation are provided below.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human blood
-
3.2% Sodium Citrate (B86180) (anticoagulant)
-
Platelet agonists (e.g., ADP, 2-MeSADP)
-
P2Y1 receptor antagonists (e.g., MRS2500, MRS2179)
-
Aggregometer
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper platelet-rich plasma layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to pellet the platelets and other blood cells. The supernatant is the platelet-poor plasma.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Aggregation Assay:
-
Pipette a defined volume of PPP into a cuvette to set the 100% light transmission baseline.
-
Pipette the same volume of PRP into another cuvette with a stir bar and place it in the aggregometer to set the 0% light transmission baseline.
-
For antagonist studies, pre-incubate the PRP with the antagonist or vehicle for a specified time.
-
Add the agonist (e.g., ADP) to the PRP cuvette and record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The extent of aggregation is reported as the maximum percentage change in light transmission.
Intracellular Calcium Measurement
Measurement of intracellular calcium mobilization is a key method to assess the activation of the Gq-coupled P2Y1 receptor. Ratiometric fluorescent dyes like Fura-2 are commonly used.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Fura-2 AM (cell-permeant calcium indicator)
-
DMSO
-
Pluronic F-127
-
HEPES-buffered saline
-
Fluorometer or fluorescence microscope with dual-wavelength excitation capabilities
-
Agonists and antagonists
Procedure:
-
Platelet Preparation: Prepare PRP as described for LTA. For washed platelets, centrifuge the PRP and resuspend the platelet pellet in a suitable buffer.
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM in DMSO.
-
Incubate the platelets with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark. Pluronic F-127 can be added to aid in dye solubilization.
-
-
Washing: Centrifuge the loaded platelets to remove extracellular dye and resuspend them in a calcium-containing buffer.
-
Calcium Measurement:
-
Place the platelet suspension in a cuvette or on a coverslip in the fluorometer or microscope.
-
Record the baseline fluorescence by alternately exciting the sample at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add the agonist to the sample and continue recording the fluorescence changes.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated. This ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionomycin (B1663694) to determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios.
Conclusion
The P2Y1 receptor plays an indispensable role in initiating platelet aggregation in response to ADP. Its activation through the Gq-PLC-calcium signaling pathway triggers the initial shape change and weak aggregation that are prerequisites for the formation of a stable thrombus, which is then reinforced by signals from the P2Y12 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of P2Y1 receptor function and to explore its potential as a therapeutic target for the development of novel antiplatelet agents. A thorough understanding of the P2Y1 receptor's role is paramount for advancing our knowledge of hemostasis and thrombosis and for designing safer and more effective antithrombotic therapies.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 3. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing A3 Adenosine Receptor Antagonists for the Study of Purinergic Signaling Pathways
Introduction
Purinergic signaling, a ubiquitous and intricate cell-to-cell communication system mediated by extracellular nucleotides and nucleosides, plays a pivotal role in a vast array of physiological and pathophysiological processes.[1][2] Adenosine (B11128), a key purine (B94841) nucleoside, exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3][4] The A3 adenosine receptor (A3R) has garnered significant attention as a therapeutic target due to its involvement in inflammation, cancer, and cardiovascular diseases.[5] Potent and selective antagonists of the A3R are invaluable tools for elucidating its role in these processes.
This technical guide focuses on the application of selective A3 adenosine receptor antagonists for investigating purinergic signaling pathways. Due to the limited availability of public data on a compound specifically designated as "MRS8247," this document will utilize the well-characterized and potent A3R antagonist, MRS1220 , as a representative example. The data and methodologies presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for employing this class of compounds in their studies.
Core Concepts: The A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is primarily coupled to the Gi family of G proteins.[6] Upon activation by an agonist, the receptor promotes the dissociation of the G protein into its Gαi and Gβγ subunits. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), influencing a variety of cellular responses. Selective antagonists, like MRS1220, competitively bind to the A3R, preventing agonist-induced activation and the subsequent signaling cascade.
References
- 1. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The P2Y1 Receptor in Neurotransmission: A Technical Guide
Executive Summary
The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), is a critical modulator of synaptic transmission and plasticity throughout the central and peripheral nervous systems.[1][2] Located on presynaptic and postsynaptic terminals of neurons, as well as on glial cells like astrocytes and microglia, it plays a multifaceted role in regulating neuronal excitability, neurotransmitter release, and neuron-glia communication.[3][4] Its involvement in physiological processes and pathological conditions, including neuropathic pain, neuroinflammation, and neurodegenerative diseases, makes it a significant target for therapeutic drug development. This guide provides an in-depth overview of the P2Y1 receptor's core functions in neurotransmission, its signaling pathways, quantitative pharmacology, and the key experimental protocols used for its characterization.
Molecular Characteristics and Signaling Pathway
The P2Y1 receptor is predominantly coupled to the Gq/11 family of G-proteins.[2][5] Canonical activation by an agonist like ADP initiates a well-defined signaling cascade that is central to its function in the nervous system.
Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of Ca2+ from intracellular stores.[6] This transient increase in cytosolic Ca2+ is a primary driver of the P2Y1 receptor's downstream effects.
Role in Neuronal Signaling
The P2Y1 receptor is strategically positioned at both presynaptic and postsynaptic sites, as well as on adjacent glial cells, allowing it to finely tune synaptic activity.
Presynaptic Modulation
At presynaptic terminals, P2Y1 receptor activation generally exerts an inhibitory effect on neurotransmitter release.
-
Glutamate (B1630785) Release: P2Y1 receptors inhibit the release of glutamate from sensory terminals in the spinal cord and at synapses in the hippocampus and cerebral cortex.[6]
-
Noradrenaline Release: In the spinal cord and hippocampus, P2Y1 activation blocks noradrenaline release.[6][7]
-
Mechanism: This inhibitory action is primarily mediated by the Gβγ subunit of the G-protein, which directly inhibits N-type and P/Q-type voltage-activated calcium channels (VACCs).[6] This reduces the influx of calcium necessary for vesicular fusion and neurotransmitter exocytosis.
Postsynaptic Modulation
On the postsynaptic membrane, P2Y1 receptors modulate the function of other key neurotransmitter receptors, influencing neuronal excitability and synaptic plasticity.
-
NMDA Receptors: P2Y1 activation inhibits NMDA receptor-channels in pyramidal neurons of the prefrontal cortex.[6][8] This can reduce excitatory transmission and impact the induction of synaptic plasticity.
-
GABA-A Receptors: In cerebellar Purkinje cells, P2Y1 receptor activation enhances the sensitivity of postsynaptic GABA-A receptors through a Gq-mediated increase in intracellular calcium, thereby potentiating inhibitory transmission.[6]
-
Potassium Channels: P2Y1 receptors can activate calcium-activated potassium channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[6]
Glia-Neuron Communication
P2Y1 receptors are highly expressed on glial cells and are fundamental to the communication between glia and neurons.
-
Astrocytes: In astrocytes, P2Y1 receptors are key mediators of intracellular Ca2+ waves.[9] Activation can trigger the release of "gliotransmitters" such as glutamate and ATP, which in turn modulate the activity of adjacent neurons. This process is implicated in both physiological synaptic modulation and pathological states like astrogliosis.[3][10]
-
Microglia: P2Y1 receptors are also expressed on microglia.[4] While P2Y12 receptors are more associated with microglial migration, P2Y1 activation can contribute to microglial activation and the release of cytokines, which can have both neuroprotective and neuroinflammatory consequences depending on the context.[4][11]
Quantitative Pharmacology
The study of P2Y1 receptor function relies on selective agonists and antagonists. The tables below summarize key quantitative data for commonly used pharmacological tools.
Table 1: P2Y1 Receptor Agonists
| Compound | Species | Parameter | Value (nM) | Reference(s) |
| 2-MeSADP | Human | pEC50: 8.29 | ~5.1 | [12][13] |
| Human | EC50 | 5 | [13] | |
| Turkey | EC50 | 3 | [1] | |
| ADP | Human | EC50 | ~871 | [14] |
| MRS2365 | Human | EC50 | 0.40 | [1] |
| Human | EC50 (Desensitization) | 34 | [15] |
Table 2: P2Y1 Receptor Antagonists
| Compound | Species | Parameter | Value (nM) | Reference(s) |
| MRS2500 | Human | pKi: 8.8 - 9.1 | ~1.6 | [16] |
| Rat | IC50 (IJP) | 14.0 | [17] | |
| Rat | IC50 (Relaxation) | 16.5 | [17] | |
| MRS2279 | Human | pKi: 7.9 | ~12.6 | [16] |
| Human | Ki | 13 | [18] | |
| Rat | IC50 (IJP) | 17.8 | [17] | |
| MRS2179 | Human | Ki | 84 | [18] |
| Rat | IC50 (Relaxation) | 3500 | [17] | |
| Human | EC50 (Inverse Agonist) | 4561 | [19] |
Note: EC50 (Effective Concentration, 50%), IC50 (Inhibitory Concentration, 50%), Ki (Inhibitory constant), pEC50/pKi (-log of EC50/Ki). Values can vary based on the assay system and tissue used.
Key Experimental Protocols
Characterizing the function of the P2Y1 receptor involves a range of specialized techniques. Detailed methodologies for three key experimental approaches are provided below.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion currents and changes in membrane potential in single neurons, allowing for the direct assessment of P2Y1 receptor modulation of synaptic currents and neuronal excitability.
Objective: To record excitatory postsynaptic currents (EPSCs) from a neuron and assess the modulatory effect of a P2Y1 receptor antagonist.
Materials:
-
Brain slice preparation (e.g., from rat prefrontal cortex).[20]
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2/5% CO2.[21]
-
Intracellular solution (e.g., K-Gluconate based).[22]
-
Borosilicate glass capillaries for pipettes.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
P2Y1 receptor agonist (e.g., ADP) and antagonist (e.g., MRS2500).
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.[23]
-
Chamber Perfusion: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[22]
-
Pipette Preparation: Pull a glass capillary to create a micropipette with a resistance of 3-7 MΩ when filled with intracellular solution.[24]
-
Cell Targeting: Using the micromanipulator, approach a target neuron (e.g., a layer 5 pyramidal cell) under visual guidance (e.g., DIC optics).[24]
-
Giga-seal Formation: Apply gentle positive pressure to the pipette. Once the pipette tip touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[21]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.[21]
-
Recording: Clamp the cell's voltage (e.g., at -70 mV) to record synaptic currents. Stimulate afferent fibers with a bipolar electrode to evoke EPSCs.
-
Pharmacology:
-
Establish a stable baseline recording of evoked EPSCs.
-
Bath-apply the P2Y1 agonist (e.g., 10 µM ADP) and observe the change in EPSC amplitude (typically an inhibition).
-
After washout, pre-incubate the slice with a P2Y1 antagonist (e.g., 1 µM MRS2500) for 10-15 minutes.
-
Re-apply the agonist in the presence of the antagonist and observe if the inhibitory effect is blocked.[7]
-
-
Data Analysis: Measure the amplitude of the EPSCs before, during, and after drug application. Quantify the percentage of inhibition caused by the agonist and the degree of block by the antagonist.
Protocol: Inositol Phosphate (IP) Accumulation Assay
This biochemical assay directly measures the functional consequence of Gq-protein coupling by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.
Objective: To determine the potency of an antagonist in blocking agonist-induced IP accumulation in cells expressing the P2Y1 receptor.
Materials:
-
Cell line stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
-
[3H]-myo-inositol or a commercial HTRF-based IP-One assay kit.[25]
-
Cell culture medium and plates (e.g., 24-well or 384-well).
-
Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP degradation.[25]
-
P2Y1 receptor agonist (e.g., 2-MeSADP) and test antagonist.
-
Scintillation counter or HTRF-compatible plate reader.
Methodology:
-
Cell Seeding: Seed P2Y1-expressing cells into multi-well plates.
-
Radiolabeling (if applicable): Incubate cells overnight with medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.[26]
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (typically 10-50 mM) for 15-30 minutes.[25]
-
Antagonist Addition: Add serial dilutions of the antagonist compound to the wells. Incubate for another 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist (at a concentration that gives ~80% of the maximal response, EC80) to all wells except the negative control. Incubate for 30-60 minutes at 37°C to allow for IP accumulation.[25]
-
Lysis and Detection:
-
Radiometric Method: Stop the reaction by adding a strong acid (e.g., perchloric acid). Isolate the total inositol phosphates using anion-exchange chromatography and quantify the radioactivity using liquid scintillation counting.
-
HTRF Method: Add the detection reagents (IP1-d2 and Anti-IP1 Cryptate) in lysis buffer. Incubate for 1 hour at room temperature.[25]
-
-
Measurement: Read the plate on an HTRF-compatible reader (excitation 320 nm, emission 620 nm and 665 nm).[25]
-
Data Analysis: Calculate the ratio of the fluorescence signals. Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Protocol: Immunohistochemistry (IHC)
IHC is used to visualize the anatomical distribution and cellular localization of the P2Y1 receptor protein within brain tissue.
Objective: To determine if the P2Y1 receptor is expressed in neurons and/or astrocytes in a specific brain region (e.g., the hippocampus).
Materials:
-
Anesthetized animal (e.g., rat or mouse).
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for fixation.
-
Vibratome or cryostat for sectioning.
-
Free-floating sections (e.g., 40 µm) or slide-mounted sections.[27]
-
Blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100).[28]
-
Primary antibodies: anti-P2Y1 receptor, anti-NeuN (neuronal marker), anti-GFAP (astrocyte marker).
-
Fluorophore-conjugated secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Mouse Alexa Fluor 594).
-
Mounting medium with DAPI (to label nuclei).
-
Fluorescence or confocal microscope.
Methodology:
-
Tissue Preparation: Deeply anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight, then transfer to a cryoprotectant solution.[29]
-
Sectioning: Cut 40 µm coronal sections of the brain using a freezing microtome or vibratome. Store free-floating sections in PBS.[27]
-
Permeabilization and Blocking: Wash sections in PBS. Incubate sections in blocking solution for 2 hours at room temperature to reduce non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the sections in a cocktail of primary antibodies (e.g., rabbit anti-P2Y1, mouse anti-NeuN, and chicken anti-GFAP) diluted in antibody solution overnight at 4°C with gentle agitation.[29]
-
Washing: Wash the sections extensively in PBS (e.g., 3 x 10 minutes) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate sections in a cocktail of corresponding fluorophore-conjugated secondary antibodies for 2 hours at room temperature, protected from light.[29]
-
Final Washes and Mounting: Wash the sections again in PBS. Mount the sections onto glass slides and allow them to air dry. Apply a drop of mounting medium with DAPI and coverslip.
-
Imaging: Visualize the sections using a confocal microscope. Acquire images in separate channels for DAPI (blue), P2Y1 (e.g., green), NeuN (e.g., red), and GFAP (e.g., far-red) to determine co-localization.
Conclusion and Future Directions
The P2Y1 receptor is a versatile and powerful modulator of neurotransmission. Its ability to influence both excitatory and inhibitory synapses, coupled with its central role in neuron-glia communication, places it at a critical nexus for regulating neural circuit function. The development of highly potent and selective pharmacological tools has been instrumental in dissecting these complex roles.[1][30] Future research will likely focus on the therapeutic potential of targeting P2Y1 receptors. Given their involvement in neuropathic pain, Alzheimer's disease, and ischemic injury, designing drugs that can selectively modulate P2Y1 receptor activity in a cell-type and context-specific manner holds significant promise for treating a range of debilitating neurological disorders.[6][13]
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Roles of P2 receptors in glial cells: focus on astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of microglial P2Y1 receptors against ischemic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. P2Y(1) receptor activation inhibits NMDA receptor-channels in layer V pyramidal neurons of the rat prefrontal and parietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microglia P2Y13 Receptors Prevent Astrocyte Proliferation Mediated by P2Y1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. P2Y receptors on astrocytes and microglia mediate opposite effects in astroglial proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. P2Y1 receptors inhibit long-term depression in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Patch Clamp Protocol [labome.com]
- 22. docs.axolbio.com [docs.axolbio.com]
- 23. Whole Cell Patch Clamp Protocol [protocols.io]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. benchchem.com [benchchem.com]
- 26. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Immunohistochemistry (IHC) protocol [hellobio.com]
- 28. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 29. protocols.io [protocols.io]
- 30. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of P2Y1 Receptor Blockade with MRS2179: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The P2Y1 receptor, an ADP-sensitive G protein-coupled receptor, is a key mediator in platelet aggregation, vascular remodeling, and neuroinflammation. Its role in these critical physiological and pathological processes has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vivo effects of MRS2179, a potent and selective P2Y1 receptor antagonist. We consolidate quantitative data from key preclinical studies, detail established experimental protocols for evaluating P2Y1 antagonism in vivo, and present relevant signaling pathways and workflows to facilitate future research and drug development efforts.
Introduction: The P2Y1 Receptor as a Therapeutic Target
The purinergic P2Y1 receptor is activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP), initiating a cascade of intracellular events crucial for cellular function. In platelets, P2Y1 activation is essential for the initial phase of aggregation and thrombus formation, making it a prime target for antithrombotic therapies.[1][2] Beyond hemostasis, the P2Y1 receptor is implicated in the pathological remodeling of blood vessels following injury and plays a significant role in mediating inflammatory responses within the central nervous system (CNS).[3][4]
MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a selective, competitive antagonist of the P2Y1 receptor.[5] Its utility in preclinical models has provided substantial evidence for the therapeutic potential of P2Y1 blockade. This document synthesizes the available in vivo data for MRS2179, focusing on its effects in models of thrombosis, vascular injury, and neuroinflammation.
Molecular Mechanism and Signaling Pathway
The P2Y1 receptor is a Gq protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, ADP, the Gαq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
MRS2179 acts by competitively binding to the P2Y1 receptor, preventing ADP from activating this cascade. This blockade inhibits downstream events, including Ca2+ mobilization and platelet shape change.[5] Furthermore, studies have demonstrated that P2Y1 receptor signaling intersects with other critical pathways; blockade with MRS2179 has been shown to decrease the phosphorylation of pro-proliferative and pro-inflammatory kinases such as Akt, Erk1/2, and p38 MAP kinase.[3]
In Vivo Effects of MRS2179
Antithrombotic Effects
MRS2179 has demonstrated significant antithrombotic activity in various rodent models. By blocking the initial phase of ADP-dependent platelet activation, it effectively reduces thrombus formation in response to vascular injury.
Table 1: Effects of MRS2179 on Thrombosis and Hemostasis
| Parameter | Animal Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Arterial Thrombosis | Mouse (FeCl₃-induced mesenteric arteriole injury) | MRS2179 (i.v.) | Significantly less thrombosis compared to controls. | [6] |
| Venous Thrombosis | Rat (Wessler model) | MRS2179 | Slightly but significantly inhibited venous thrombosis. | [6] |
| Bleeding Time | Rats and Mice | MRS2179 (i.v.) | Prolonged bleeding time compared to controls. |[5] |
Attenuation of Vascular Remodeling
Following vascular injury, such as in vein graft transplantation, the proliferation and migration of vascular smooth muscle cells (VSMCs) contribute to neointimal hyperplasia, leading to graft failure. MRS2179 has been shown to mitigate this process.
Table 2: Effects of MRS2179 on Vein Graft Remodeling
| Parameter | Animal Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Intimal Hyperplasia | Mouse (Vein Graft Model) | MRS2179 (i.p. for 3 weeks) | Significantly less intimal hyperplasia vs. control. | [3] |
| Inflammatory Cytokines (IL-1β, TNF-α) | Mouse (Vein Graft Model) | MRS2179 (i.p. for 3 weeks) | Significantly decreased expression vs. control. | [3] |
| Downstream Kinase Phosphorylation (Akt, Erk1/2, p38) | Mouse (Vein Graft Model) | MRS2179 (i.p. for 3 weeks) | Decreased phosphorylation vs. control. |[3] |
Neuroprotective and Anti-inflammatory Effects
In the context of traumatic brain injury (TBI), excessive release of ATP and ADP into the extracellular space triggers neuroinflammation, primarily through the activation of microglial cells. MRS2179 has shown promise in reducing this inflammatory cascade.
Table 3: Effects of MRS2179 in a Traumatic Brain Injury (TBI) Model
| Parameter | Animal Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Extracellular ATP (Pre-injury) | Rat (CCI Model) | MRS2179 (in situ infusion) | 2.73 ± 0.17 nM (vs. 8.50 ± 0.20 nM in control) | [7] |
| Extracellular ATP (Post-injury Peak) | Rat (CCI Model) | MRS2179 (in situ infusion) | Post-injury ATP peak was abolished (109% of pre-injury value vs. 353% in control). | [7] |
| Microglial Activation (Galectin 3 levels) | Rat (Cerebral Contusion Model) | MRS2179 (in situ infusion) | Significantly suppressed on post-injury Days 1 and 3 (p < 0.05). | [8] |
| Spatial Learning | Mouse (CCI Model) | MRS2179 (i.c.v. infusion) | Significantly improved post-traumatic spatial learning vs. vehicle. |[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key in vivo protocols used to assess the efficacy of MRS2179.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This model is widely used to study occlusive thrombus formation initiated by oxidative endothelial injury.
Methodology:
-
Animal Preparation: Anesthetize a mouse (e.g., C57BL/6J) via intraperitoneal injection of tribromoethanol (0.2 g/kg). Ensure a proper level of anesthesia is achieved by checking the toe-pinch reflex.[10]
-
Surgical Exposure: Make a midline incision in the neck to expose the common carotid artery. Carefully dissect the artery from the surrounding fascia and vagus nerve. Place a piece of plastic sheeting underneath the artery to isolate it.[11]
-
Drug Administration: Administer MRS2179 or vehicle control, typically via intravenous (i.v.) injection through the jugular vein.
-
Injury Induction: Prepare a 1x2 mm strip of filter paper. Saturate the paper with a fresh FeCl₃ solution (e.g., 5-10%). Apply the saturated filter paper directly to the surface of the carotid artery for 3 minutes.[10]
-
Monitoring: After removing the filter paper, rinse the area with saline. Monitor blood flow using a Doppler flow probe placed upstream of the injury site or visualize thrombus formation using intravital microscopy. The primary endpoint is the time to vessel occlusion.[11]
Vein Graft Remodeling Model
This surgical model mimics the conditions of bypass grafting and is used to study neointimal hyperplasia.
Methodology:
-
Animal Preparation: Anesthetize a mouse (e.g., C57BL/6J) using isoflurane (B1672236) inhalation.
-
Graft Harvest: Harvest a segment of the inferior vena cava from a donor mouse.
-
Graft Implantation: Expose the common carotid artery of the recipient mouse. Ligate the artery proximally and distally. Excise a segment of the artery. Interpose the harvested vena cava segment as a graft, typically using an anastomotic cuff technique for end-to-end anastomosis.[3]
-
Drug Administration: Administer MRS2179 or vehicle control. A typical regimen is intraperitoneal (i.p.) injection every other day for 3 weeks.[3]
-
Tissue Harvest and Analysis: After a set period (e.g., 4 weeks), euthanize the animal and perfusion-fix the vasculature under physiological pressure. Harvest the vein graft, embed in paraffin, and perform serial cross-sectioning.
-
Endpoint Measurement: Stain sections (e.g., H&E, Masson's trichrome) and perform morphometric analysis to measure the intima-media thickness and the intima/media ratio to quantify neointimal hyperplasia. Immunohistochemistry can be used to assess cell proliferation (e.g., Ki-67) and inflammation.[3]
Traumatic Brain Injury (TBI) Model
This model evaluates the role of purinergic signaling in the acute inflammatory response to brain trauma.
Methodology:
-
Animal Preparation: Anesthetize a rat or mouse and mount it in a stereotaxic frame.
-
Pump Implantation: Implant a micro-osmotic pump subcutaneously. Attach the pump to a cannula stereotaxically placed to deliver fluid into the cerebral ventricles or directly into the brain parenchyma near the future injury site.[8]
-
Drug Administration: The osmotic pump is filled with MRS2179 (e.g., 1 mM solution) or artificial cerebrospinal fluid (aCSF) as a vehicle control, allowing for continuous, localized infusion for a set period (e.g., 3 days pre-injury).[9]
-
Injury Induction: Perform a craniotomy over the cortex. Induce a controlled cortical impact (CCI) injury using a pneumatic impactor device with defined parameters (e.g., velocity, depth, dwell time).
-
Post-Injury Monitoring and Analysis: At defined time points post-injury (e.g., 1, 3, 7 days), euthanize the animals and harvest the brain tissue. Analyze brain sections via immunohistochemistry for markers of microglial activation (e.g., Iba1, Galectin 3) and neurodegeneration.[8] Behavioral tests, such as the Morris water maze, can be performed to assess cognitive outcomes.[9]
Conclusion
The P2Y1 receptor antagonist MRS2179 has demonstrated robust efficacy across a range of preclinical in vivo models. Its ability to inhibit thrombosis, reduce neointimal hyperplasia, and suppress neuroinflammation underscores the therapeutic potential of targeting the P2Y1 receptor. The consolidated data and detailed protocols provided in this guide serve as a valuable resource for researchers in pharmacology and drug development, aiming to facilitate further investigation into P2Y1-mediated pathologies and the advancement of novel therapeutics. While MRS2179 itself has properties that may limit its clinical development, such as a short half-life, its effectiveness validates the P2Y1 receptor as a promising target for drugs designed to treat thrombotic and inflammatory disorders.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Failure of heparin to inhibit intimal hyperplasia in injured baboon arteries. The role of heparin-sensitive and -insensitive pathways in the stimulation of smooth muscle cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A reassessment of the bleeding time: association of age, hematocrit, platelet function, von Willebrand factor, and bleeding time thromboxane B2 with the length of the bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic targeting or pharmacological inhibition of galectin-3 dampens microglia reactivity and delays retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin-3, a novel endogenous TREM2 ligand, detrimentally regulates inflammatory response in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deficiency of thrombospondin-2 alleviates intimal hyperplasia in mice by modulating vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of different regression models for the quantitative analysis of the combined effect of P2Y12 and P2Y1 receptor antagonists on ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS8247 and its Analogs: An In-depth Technical Guide to their use as Chemical Probes for P2Y1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of MRS8247 and its closely related, well-characterized analogs as chemical probes for the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in a multitude of physiological processes, most notably platelet aggregation, making it a significant target for antithrombotic drug development.[1][2][3] The MRS series of antagonists are invaluable tools for dissecting the function and signaling of the P2Y1 receptor in various biological systems.
Introduction to P2Y1 Receptor and its Antagonists
The P2Y1 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides.[4] Upon activation by ADP, the P2Y1 receptor, which is primarily coupled to the Gq family of G proteins, stimulates phospholipase C (PLC).[5][6][7] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5][8] This canonical signaling pathway is central to P2Y1-mediated physiological responses, including platelet shape change and the initiation of aggregation.[5][9]
The development of selective antagonists has been instrumental in elucidating the specific roles of the P2Y1 receptor. The MRS series of compounds, particularly MRS2179, MRS2279, and MRS2500, are potent and selective competitive antagonists of the P2Y1 receptor.[3][7][10] While the user specified this compound, the available scientific literature extensively details the properties and applications of these closely related and well-established analogs. These compounds have been pivotal in differentiating the functions of the P2Y1 receptor from the other ADP-responsive platelet receptor, P2Y12.[6]
Quantitative Data on P2Y1 Receptor Antagonists
The following tables summarize the quantitative data for key MRS compounds as P2Y1 receptor antagonists. This data is essential for selecting the appropriate chemical probe and designing experiments with optimal concentrations.
Table 1: Affinity of MRS Compounds for the Human P2Y1 Receptor
| Compound | Ki (nM) | Assay Type | Cell/Tissue Type | Reference |
| MRS2179 | 100 | Radioligand Binding | Turkey Erythrocyte Membranes | [11] |
| MRS2179 | 84 | Competition Binding Assay ([3H]MRS2279) | Sf9 cells expressing human P2Y1-R | [12] |
| MRS2279 | 13 | Competition Binding Assay ([3H]MRS2279) | Sf9 cells expressing human P2Y1-R | [12] |
| MRS2279 | 2.5 | Radioligand Binding | - | [13] |
| MRS2500 | 18.4 ± 1.5 | Radioligand Binding | - | [2] |
Table 2: Inhibitory Potency (IC50) of MRS Compounds
| Compound | IC50 | Assay | Species/Tissue | Reference |
| MRS2179 | 3.5 µM | EFS-induced relaxation | Rat Colon | [10] |
| MRS2179 | 13.1 µM | Inhibition of IJP | Rat Colon | [10] |
| MRS2279 | 43.9 nM | EFS-induced relaxation | Rat Colon | [10] |
| MRS2279 | 17.8 nM | Inhibition of IJP | Rat Colon | [10] |
| MRS2279 | 51.6 nM | - | - | [13] |
| MRS2500 | 0.95 nM | ADP-induced platelet aggregation | Human Platelets | [6] |
| MRS2500 | 16.5 nM | EFS-induced relaxation | Rat Colon | [10] |
| MRS2500 | 14.0 nM | Inhibition of IJP | Rat Colon | [10] |
P2Y1 Receptor Signaling Pathways
The activation of the P2Y1 receptor initiates a cascade of intracellular events. The primary signaling pathway involves Gq protein activation, though alternative pathways have also been described.
Canonical Gq-PLC Signaling Pathway
Caption: Canonical P2Y1 receptor signaling pathway.
Alternative RhoGTPase-Mediated Signaling
Recent studies have indicated that P2Y1 receptor signaling can also proceed through pathways involving RhoGTPases, such as Rac1 and RhoA, which are important for processes like platelet-dependent leukocyte recruitment.[14] This signaling appears to be distinct from the canonical PLC-dependent pathway responsible for aggregation.[14]
Caption: Alternative P2Y1 signaling via RhoGTPases.
Experimental Protocols
Detailed methodologies are crucial for the successful use of MRS compounds as chemical probes. Below are outlines for key experimental procedures.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a compound for the P2Y1 receptor.
Objective: To measure the displacement of a radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279) by a non-labeled competitor (e.g., this compound or other MRS compounds).[6][15]
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from transfected Sf9 or 1321N1 astrocytoma cells).[6][15]
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).[15]
-
Unlabeled competitor compound (this compound or other test compounds).
-
Binding buffer (composition may vary, typically includes a buffer like HEPES, salts, and a protein carrier like BSA).
-
96-well filter plates.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the unlabeled competitor compound.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled competitor.[6] Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 30 minutes) to reach equilibrium.[6]
-
Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Platelet Aggregation Assay
This functional assay measures the ability of a P2Y1 antagonist to inhibit ADP-induced platelet aggregation.
Objective: To determine the IC50 of an antagonist in a physiologically relevant context.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) or washed platelets.
-
ADP (agonist).
-
P2Y1 antagonist (this compound or other MRS compounds).
-
Aggregometer.
Methodology:
-
Preparation: Prepare PRP from fresh human blood. Pre-warm the PRP to 37°C.
-
Pre-incubation: Pre-incubate the PRP with varying concentrations of the P2Y1 antagonist for a short period.
-
Initiation of Aggregation: Add a fixed concentration of ADP to the PRP in the aggregometer cuvette to induce aggregation.
-
Measurement: Monitor the change in light transmission through the platelet suspension over time using an aggregometer. Increased light transmission corresponds to increased platelet aggregation.
-
Data Analysis: Determine the maximal aggregation for each antagonist concentration. Plot the percentage inhibition of aggregation against the logarithm of the antagonist concentration to calculate the IC50 value.
Caption: Platelet aggregation assay workflow.
Conclusion
The MRS series of compounds, including MRS2179, MRS2279, and MRS2500, are highly effective and selective chemical probes for studying the function of the P2Y1 receptor. Their well-characterized affinities and potencies, combined with detailed experimental protocols, provide researchers with the necessary tools to investigate P2Y1-mediated signaling in health and disease. This guide serves as a foundational resource for the effective utilization of these compounds in advancing our understanding of purinergic signaling and for the development of novel therapeutics targeting the P2Y1 receptor.
References
- 1. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. P2Y receptor - Wikipedia [en.wikipedia.org]
- 5. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Recognition at Adenine Nucleotide (P2) Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Diverse signalling of the platelet P2Y1 receptor leads to a dichotomy in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of a series of potent and selective P2Y1 receptor antagonists, with a focus on the structural class represented by MRS8247 and its well-characterized analogs. While specific quantitative pharmacological data for this compound is not publicly available, this document details the pharmacological properties, experimental methodologies, and signaling pathways associated with closely related and pioneering compounds in this class, including MRS2179, MRS2279, and MRS2500. These compounds serve as critical tools for studying the physiological and pathological roles of the P2Y1 receptor and as foundational molecules in the development of novel antiplatelet therapies.
Core Concepts: P2Y1 Receptor Antagonism
The P2Y1 receptor is a Gq-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). Its activation on platelets is a critical initial step in thrombosis, leading to platelet shape change and aggregation. Consequently, antagonists of the P2Y1 receptor are of significant interest as potential antithrombotic agents. The compounds discussed herein are adenosine diphosphate analogs that act as competitive antagonists at the P2Y1 receptor.
Quantitative Pharmacology of P2Y1 Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of key P2Y1 receptor antagonists related to this compound. These values have been determined through radioligand binding assays and in vitro platelet aggregation studies.
Table 1: Binding Affinity (Ki) of P2Y1 Receptor Antagonists
| Compound | Receptor | Assay System | Radioligand | Ki (nM) | Reference |
| MRS2179 | Human P2Y1 | Sf9 cell membranes | [3H]MRS2279 | 84 | [1][2] |
| MRS2279 | Human P2Y1 | Sf9 cell membranes | [3H]MRS2279 | 13 | [1][2] |
| MRS2500 | Human P2Y1 | 1321N1 astrocytoma cells | [3H]MRS2279 | 0.95 | [3] |
Table 2: Functional Inhibition (IC50) of ADP-Induced Platelet Aggregation
| Compound | Species | Agonist | IC50 (nM) | Reference |
| MRS2500 | Human | ADP | 0.95 | [3] |
| MRS2298 | Human | ADP | 62.8 | [3] |
| MRS2496 | Human | ADP | 1500 | [3] |
Signaling Pathways
Activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade within the platelet, leading to cellular activation. The primary pathway involves the coupling of the receptor to the Gq family of G proteins.
Experimental Protocols
Radioligand Binding Assay for P2Y1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human P2Y1 receptor.
Materials:
-
Membranes from Sf9 insect cells expressing the recombinant human P2Y1 receptor.
-
[3H]MRS2279 (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Test compounds (e.g., MRS2179, MRS2279, MRS2500) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well microplate, combine 50 µL of assay buffer, 50 µL of [3H]MRS2279 (at a final concentration near its Kd, e.g., 5 nM), and 50 µL of the test compound solution at various concentrations.
-
To initiate the binding reaction, add 100 µL of the Sf9 cell membrane suspension (containing approximately 5-10 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known P2Y1 receptor antagonist (e.g., 10 µM MRS2500).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ADP-Induced Platelet Aggregation Assay
This protocol outlines the in vitro measurement of the inhibitory effect of P2Y1 receptor antagonists on ADP-induced human platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution.
-
Test compounds (e.g., MRS2500) at various concentrations.
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Calibrate the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with constant stirring.
-
Add the test compound at the desired concentration to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5 µM).
-
Record the change in light transmission for a set period (e.g., 5 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.
-
Perform a dose-response curve with varying concentrations of the test compound to determine the IC50 value (the concentration that inhibits 50% of the maximal aggregation response to ADP).
Conclusion
The MRS series of compounds, including MRS2179, MRS2279, and MRS2500, represent a significant advancement in the development of selective P2Y1 receptor antagonists. Their high affinity and selectivity have made them invaluable tools for dissecting the role of the P2Y1 receptor in health and disease. While specific pharmacological data for this compound remains elusive in the public domain, the detailed characterization of its close analogs provides a strong foundation for understanding its potential pharmacological profile and for guiding future research in the development of novel antithrombotic therapies targeting the P2Y1 receptor.
References
- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of P2Y1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in platelet aggregation and thrombus formation. Its significance as a therapeutic target for antithrombotic agents has driven extensive research into the discovery and development of potent and selective antagonists. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of P2Y1 antagonists, encompassing both nucleotide and non-nucleotide scaffolds. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are included to facilitate further research and drug development in this area.
Core Concepts in P2Y1 Antagonist Development
The development of P2Y1 antagonists has evolved from early nucleotide derivatives to highly potent and selective non-nucleotide small molecules. Understanding the key structural features that govern antagonist activity is crucial for the rational design of novel therapeutic agents.
Nucleotide Analogues: Initial efforts focused on modifying the endogenous agonist ADP. Key SAR insights for this class include:
-
Phosphate (B84403) Chain Modification: Replacement of the pyrophosphate with a phosphonate (B1237965) or other stable isosteres enhances metabolic stability. The presence of two phosphate groups is generally crucial for antagonist activity.
-
Ribose Moiety: The conformation of the ribose ring significantly impacts affinity and efficacy. A "Northern" (N) conformation of the ribose-like ring, as seen in methanocarba analogues, is preferred for high antagonist potency.[1]
-
Adenine (B156593) Base Substitution: Modifications at the N6 and C2 positions of the adenine ring are well-tolerated and can enhance potency and selectivity. For instance, an N6-methyl substitution can abolish partial agonist activity, while halogen substitutions at the 2-position can increase affinity.[2]
Non-Nucleotide Antagonists: The quest for orally bioavailable drugs with improved pharmacokinetic properties has led to the discovery of diverse non-nucleotide P2Y1 antagonists. These compounds often exhibit high potency and selectivity, with distinct SAR profiles.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for representative nucleotide and non-nucleotide P2Y1 antagonists.
Table 1: Structure-Activity Relationship of Nucleotide P2Y1 Antagonists
| Compound | Structure | P2Y1 Receptor Affinity (Ki, nM) | Platelet Aggregation Inhibition (IC50, nM) | Key Structural Features |
| MRS2179 | N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate | 84[3] | ~100 | N6-methyl substitution, deoxyribose, bisphosphate |
| MRS2279 | 2-Chloro-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate | 13[3] | - | 2-Chloro and N6-methyl substitutions, (N)-methanocarba ring |
| MRS2500 | 2-Iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate | 1.2[4] | 0.95[5][6] | 2-Iodo and N6-methyl substitutions, (N)-methanocarba ring |
Table 2: Structure-Activity Relationship of Non-Nucleotide P2Y1 Antagonists
| Compound | Structure | P2Y1 Receptor Affinity (Ki, nM) | Platelet Aggregation Inhibition (IC50, µM) | Chemical Scaffold |
| BPTU | N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N′-[4-(trifluoromethoxy)phenyl]urea | 6[7] | 2.1[7][8] | Diarylurea |
| Compound 1h (Benzimidazole Sulfonylurea derivative) | Not publicly available | - | 0.19[9] | Benzimidazole (B57391) Sulfonylurea |
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of SAR studies. The following sections provide detailed methodologies for the key assays used to characterize P2Y1 antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the P2Y1 receptor by competing with a radiolabeled ligand.
Materials:
-
P2Y1 receptor-expressing membranes (e.g., from Sf9 or CHO cells)
-
Radioligand: [³H]MRS2500 or [¹²⁵I]MRS2500
-
Test compounds
-
Non-specific binding control: High concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500)
-
Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl2, pH 7.5[1]
-
Glass fiber filters (e.g., Whatman GF/A)[1]
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
Incubation: Incubate the plate on an ice-water bath for 15 to 45 minutes.[1]
-
Filtration: Rapidly terminate the incubation by adding 3.5 mL of ice-cold assay buffer followed by vacuum filtration over pre-soaked glass fiber filters.[1]
-
Washing: Wash the filters with 7 mL of ice-cold assay buffer.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2Y1 agonist.
Materials:
-
Cells stably expressing the human P2Y1 receptor (e.g., CHO or 1321N1 cells)
-
P2Y1 agonist (e.g., ADP or 2-MeSADP)
-
Test compounds
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed P2Y1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion).
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C.[10]
-
-
Compound Preparation: Prepare serial dilutions of test compounds and a stock solution of the P2Y1 agonist in assay buffer.
-
Assay Protocol (FLIPR/FlexStation):
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the instrument's integrated pipettor to add the test compound (or vehicle) to the wells and incubate for a defined period (e.g., 15 minutes).
-
Add the P2Y1 agonist to stimulate the cells and record the change in fluorescence over time.
-
-
Data Analysis: Determine the inhibitory effect of the test compounds on the agonist-induced calcium response and calculate IC50 values.
ADP-Induced Platelet Aggregation Assay
This assay assesses the functional consequence of P2Y1 antagonism by measuring the inhibition of ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate.
-
ADP solution
-
Test compounds
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer (LTA)
Procedure:
-
PRP and PPP Preparation:
-
Instrument Calibration: Calibrate the LTA by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Assay:
-
Data Analysis: Measure the maximum platelet aggregation for each condition and calculate the percentage of inhibition by the test compounds to determine their IC50 values.
Visualizing Key Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex processes involved in P2Y1 antagonist research.
P2Y1 Receptor Signaling Pathway
References
- 1. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyclic and cyclopropyl analogues of adenosine bisphosphate antagonists of the P2Y1 receptor: structure-activity relationships and receptor docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of bisphosphate nucleotide derivatives as P2Y1 receptor antagonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
P2Y1 receptor signaling in cardiovascular disease models
An In-depth Technical Guide to P2Y1 Receptor Signaling in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical component in the intricate signaling network governing cardiovascular homeostasis and pathology.[1][2] Its primary role in mediating platelet activation has positioned it as a key player in hemostasis and thrombosis.[3][4][5] However, emerging evidence has expanded its significance to other cardiovascular diseases, including atherosclerosis, vascular inflammation, and cardiac remodeling.[6][7][8] This guide provides a comprehensive overview of P2Y1 receptor signaling in relevant disease models, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways.
P2Y1 Receptor Signaling Pathways
The P2Y1 receptor primarily couples to the Gαq subunit of heterotrimeric G proteins.[5][9] Ligand binding by ADP initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][5] The subsequent rise in intracellular Ca2+ is a pivotal event that, in platelets, leads to shape change and the initiation of aggregation.[3][5] Concurrently, DAG activates Protein Kinase C (PKC), further contributing to downstream signaling events. In endothelial cells, this pathway is involved in the production of nitric oxide (NO), leading to vasodilation.[6][10][11]
Role in Cardiovascular Disease Models
Thrombosis and Platelet Aggregation
The P2Y1 receptor is essential for initiating ADP-induced platelet aggregation.[4][5] While activation of the P2Y12 receptor is required for a complete and sustained aggregation response, P2Y1 activation is the necessary first step, responsible for platelet shape change and weak, transient aggregation.[5][12]
Animal Models:
-
P2Y1-null Mice: Studies using mice with targeted disruption of the P2Y1 receptor (P2Y1-/-) have been instrumental. These mice exhibit defective platelet aggregation in response to ADP and demonstrate significant resistance to thromboembolism induced by intravenous injection of ADP or a combination of collagen and adrenaline.[3][4][13]
-
Pharmacological Inhibition: The use of selective P2Y1 antagonists, such as MRS2500 and MRS2179, has corroborated these findings in various thrombosis models, including ferric chloride-induced arterial injury and tissue factor-induced thromboembolism.[5][7][14]
Atherosclerosis and Vascular Inflammation
Beyond thrombosis, the P2Y1 receptor plays a pro-inflammatory role in the vasculature. In endothelial cells, P2Y1 activation contributes to the expression of adhesion molecules like P-selectin, VCAM-1, and ICAM-1, which are crucial for leukocyte recruitment to the vessel wall—an early event in atherogenesis.[7][15]
Animal Models:
-
ApoE-deficient Mice: In apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis, deficiency or pharmacological blockade of the P2Y1 receptor leads to a reduction in leukocyte recruitment and atherosclerotic lesion development.[7][16]
-
Bone Marrow Transplantation: Chimeric mouse models have demonstrated that the endothelial P2Y1 receptor, rather than the platelet P2Y1 receptor, is primarily responsible for mediating these inflammatory events in the vessel wall.[7][15]
Cardiac Hypertrophy, Fibrosis, and Heart Failure
The role of P2Y1 in the myocardium is more complex. While some studies show that P2Y1 and other P2Y receptors are expressed on cardiomyocytes, their direct role in hypertrophy is still being elucidated.[8] Interestingly, recent findings suggest a protective role against cardiac fibrosis. In a mouse model of cardiac fibrosis induced by transverse aortic constriction (TAC), the P2Y1 receptor was downregulated.[17] Further in vitro studies showed that activating the P2Y1 receptor with an agonist could attenuate the activation of cardiac fibroblasts, suggesting a potential anti-fibrotic role.[8][17] In contrast, mRNA levels for P2Y1 were not significantly altered in a rat model of congestive heart failure (CHF), while P2X1 and P2Y2 levels were upregulated.[18]
Hypertension and Vascular Function
Endothelial P2Y1 receptors are involved in mediating nitric oxide-dependent vasorelaxation, which contributes to the regulation of blood pressure.[6][19] Activation of P2Y1 can induce coronary vasodilation.[10] In models of diabetes, impaired P2Y1-mediated vasodilation has been observed, contributing to vascular dysfunction.[20][21]
Quantitative Data from Preclinical Models
The following tables summarize key quantitative findings from various cardiovascular disease models investigating the P2Y1 receptor.
Table 1: P2Y1 Receptor in Thrombosis Models
| Model System | Intervention | Key Quantitative Finding | Reference |
|---|---|---|---|
| P2Y1-null Mice | Thromboembolism induced by ADP infusion | Increased resistance to thromboembolism compared to wild-type. | [3][4] |
| P2Y1-null Mice | Thromboembolism (Collagen + Adrenaline) | Increased resistance to thromboembolism compared to wild-type. | [3][4] |
| P2Y1-null Platelets | Collagen-induced Aggregation (in vitro) | Lag phase prolonged to 25 seconds vs. 15 seconds in wild-type. | [4] |
| Pig Coronary Artery | Ischemia/Reperfusion | P2Y1 blocker MRS2179 reduced peak reactive hyperemia by 46%. | [22] |
| Anesthetized Dogs | Coronary Thrombosis Model | Dual P2Y1/P2Y12 inhibitor increased coronary patency from ~28% to 60%. |[23] |
Table 2: P2Y1 Receptor in Vascular Inflammation & Atherosclerosis Models
| Model System | Intervention | Key Quantitative Finding | Reference |
|---|---|---|---|
| ApoE-/- Mice | P2Y1 Antagonist (MRS2500) | Strong reduction of leukocyte recruitment in inflamed femoral arteries. | [7][15] |
| P2Y1-deficient Endothelial Cells | Monocyte Adhesion (in vitro) | Strongly reduced adhesion of monocytes to TNF-α stimulated endothelial cells. | [7] |
| P2Y1-deficient Endothelial Cells | Adhesion Molecule Expression (in vitro) | Reduced expression of P-selectin, VCAM-1, and ICAM-1. |[7] |
Table 3: P2Y1 Receptor in Cardiac & Vascular Function Models
| Model System | Intervention | Key Quantitative Finding | Reference |
|---|---|---|---|
| Rat Model of CHF | Congestive Heart Failure | P2Y1 mRNA levels were not significantly altered. | [18] |
| Mouse Model of Cardiac Fibrosis (TAC) | Transverse Aortic Constriction | P2Y1R was the only P2Y receptor downregulated in fibrotic heart tissue. | [17] |
| Anesthetized Rats | ADPβS Infusion | P2Y1 antagonist MRS2500 significantly inhibited vasodepressor responses. |[24] |
Key Experimental Protocols
In Vivo Thromboembolism Model (Mouse)
This protocol is a composite based on methodologies described in cited literature.[3][14][25] It assesses resistance to thrombosis by measuring survival or platelet count reduction after agonist infusion.
Detailed Steps:
-
Animal Preparation: Male mice (e.g., C57BL/6 or P2Y1-/- on a mixed background) weighing 20-30g are anesthetized.[14] A common anesthetic is an intraperitoneal (IP) injection of a ketamine/xylazine mixture.[14] The jugular vein is surgically exposed for intravenous injections.
-
Procedure: The test compound (e.g., a P2Y1 antagonist) or vehicle is administered, typically via IP or IV route, at a predetermined time before the thrombotic challenge.
-
Thrombotic Challenge: A thrombotic agent is injected via the exposed vein. Common agents include ADP (e.g., 700 mg/kg) or a mixture of Type I collagen (e.g., 0.5 mg/kg) and adrenaline (e.g., 60 µg/kg).[3]
-
Endpoint Measurement:
-
Mortality/Paralysis: Mice are observed for up to 30 minutes for signs of respiratory distress or paralysis, and survival is recorded.[14]
-
Platelet Count: For a refined, non-lethal endpoint, blood is collected (e.g., via tail vein microsampling) before and at time points after the challenge (e.g., 1 and 10 minutes).[25] Platelet counts are measured to determine the extent of platelet consumption in forming microthrombi.[25]
-
Platelet Aggregation Assay (Light Transmittance Aggregometry)
This ex vivo protocol measures platelet aggregation in response to agonists.
-
Blood Collection: Whole blood is drawn from human volunteers or anesthetized animals (e.g., mice via cardiac puncture) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmittance).
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a stir bar in an aggregometer at 37°C.
-
A baseline light transmittance is established.
-
An agonist (e.g., ADP, 5-10 µM) is added to the PRP.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases. This change is recorded over time (typically 5-10 minutes).
-
The maximum percentage of aggregation is calculated relative to the PPP reference.
-
For inhibitor studies, PRP is pre-incubated with the P2Y1 antagonist or vehicle before adding the agonist.
-
Conclusion and Future Directions
The P2Y1 receptor is a multifaceted signaling hub in the cardiovascular system. Its established role in initiating thrombosis makes it a compelling target for antiplatelet therapy, potentially offering a safer alternative or adjunct to P2Y12 antagonists.[1][26][27] Furthermore, its involvement in endothelial dysfunction and vascular inflammation highlights its potential as a therapeutic target in atherosclerosis.[7][28] The paradoxical, potentially protective role in cardiac fibrosis warrants further investigation and could open new avenues for treating heart failure.[17][29] Future research should focus on developing highly selective P2Y1 antagonists with favorable pharmacokinetic profiles and further elucidating the receptor's complex, cell-specific roles in different cardiovascular pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. P2RY1 - Wikipedia [en.wikipedia.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. P2Y1 Receptor Agonist Attenuates Cardiac Fibroblasts Activation Triggered by TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional contribution of P2Y1 receptors to the control of coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 13. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 14. ahajournals.org [ahajournals.org]
- 15. [PDF] Major Contribution of the P2Y1 Receptor in Purinergic Regulation of TNF&agr-Induced Vascular Inflammation | Semantic Scholar [semanticscholar.org]
- 16. ahajournals.org [ahajournals.org]
- 17. P2Y1 Receptor Agonist Attenuates Cardiac Fibroblasts Activation Triggered by TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increase in cardiac P2X1-and P2Y2-receptor mRNA levels in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Nature of the Purinergic P2Y Receptor Subtypes That Participate in the Blood Pressure Changes Produced by ADPβS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. P2Y Purinergic Receptors, Endothelial Dysfunction, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. ahajournals.org [ahajournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The platelet P2 receptors in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Major contribution of the P2Y₁receptor in purinergic regulation of TNFα-induced vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using MRS8247
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y1 purinergic receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in initiating platelet shape change and aggregation.[1] Consequently, antagonists of the P2Y1 receptor are valuable tools for research and potential therapeutic agents in thrombotic diseases. MRS8247 is a P2Y1 receptor antagonist used to study its role in platelet function.
These application notes provide a detailed protocol for utilizing this compound in an in vitro platelet aggregation assay using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.[2][3][4] The protocol outlines the preparation of human platelet-rich plasma (PRP), the experimental procedure for evaluating the inhibitory effect of this compound on ADP-induced platelet aggregation, and the presentation of quantitative data.
Mechanism of Action
ADP-induced platelet aggregation is mediated by two G protein-coupled receptors: P2Y1 and P2Y12.[1] The P2Y1 receptor, coupled to Gq, initiates platelet activation by increasing intracellular calcium levels, leading to platelet shape change and the initial reversible phase of aggregation.[1] The P2Y12 receptor, coupled to Gi, amplifies and sustains the aggregation response.[1] this compound selectively antagonizes the P2Y1 receptor, thereby inhibiting the initial steps of ADP-mediated platelet activation and aggregation.
Signaling Pathway of ADP-Induced Platelet Aggregation via P2Y1 Receptor
ADP binding to the P2Y1 receptor activates Gq, leading to platelet aggregation.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes the use of Light Transmission Aggregometry (LTA) to measure the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or saline) and make serial dilutions to achieve the desired final concentrations.
-
Adenosine Diphosphate (ADP): Prepare a stock solution and working solutions in saline.
-
3.2% Sodium Citrate (B86180) Anticoagulant Tubes
-
Healthy, Consenting Human Donors: Donors should be free of any medication known to affect platelet function for at least two weeks prior to blood collection.
-
Phlebotomy Supplies: 19- or 21-gauge needles.
-
Polypropylene (B1209903) or Siliconized Glass Tubes
-
Centrifuge
-
Light Transmission Aggregometer with cuvettes and stir bars
-
Pipettes and Tips
-
Saline (0.9% NaCl)
-
Platelet-Poor Plasma (PPP)
-
Platelet-Rich Plasma (PRP)
Methodology
-
Blood Collection:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[5]
-
Carefully aspirate the upper layer of PRP and transfer it to a clean polypropylene tube.
-
To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[6]
-
Collect the supernatant (PPP).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP.
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.[5]
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using a cuvette with adjusted PRP to set 0% aggregation and a cuvette with PPP to set 100% aggregation.
-
-
Aggregation Assay:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Add 50 µL of the this compound solution at the desired final concentration (or vehicle control) to the cuvette.
-
Incubate the mixture for 2-5 minutes at 37°C with stirring.
-
Add a predetermined concentration of ADP (e.g., 5-10 µM, sufficient to induce a submaximal aggregation response) to initiate platelet aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
Experimental Workflow
Workflow for the in vitro platelet aggregation assay using this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables provide examples of how to present the data. Note that the values for this compound are illustrative and must be determined experimentally. The data for the related P2Y1 antagonist, MRS2179, is included for reference.
Table 1: Inhibition of ADP-Induced Platelet Aggregation by this compound (Example Data)
| This compound Concentration (µM) | Maximum Aggregation (%) | % Inhibition |
| 0 (Vehicle Control) | 85 ± 5 | 0 |
| 0.1 | 70 ± 6 | 17.6 |
| 1 | 45 ± 4 | 47.1 |
| 10 | 15 ± 3 | 82.4 |
| 100 | 5 ± 2 | 94.1 |
| Data are presented as mean ± SD. The percentage of inhibition is calculated relative to the vehicle control. |
Table 2: IC50 Values of P2Y1 Receptor Antagonists
| Compound | Agonist | IC50 (µM) | Reference |
| This compound | ADP | To be determined | N/A |
| MRS2179 | ADP | ~10 | [7] |
| MRS2500 | ADP | 0.00095 | [8] |
| IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced platelet aggregation. |
Conclusion
This application note provides a comprehensive protocol for the in vitro assessment of the P2Y1 receptor antagonist this compound on platelet aggregation. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the pharmacological effects of this compound and other P2Y1 antagonists. The provided diagrams and tables serve as a guide for visualizing the mechanism of action and presenting experimental data in a clear and concise manner. The inhibitory profile of this compound can be effectively compared to other compounds, aiding in the development of novel antiplatelet therapies.
References
- 1. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of P2Y1 Receptor Antagonists in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] It is activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP).[3] Upon activation, the P2Y1 receptor couples to the Gq alpha subunit, which in turn activates phospholipase C (PLC).[4][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][6] This increase in intracellular calcium concentration is a key signaling event that can be monitored to assess the activity of the P2Y1 receptor.
Calcium mobilization assays are therefore a valuable tool for screening and characterizing P2Y1 receptor antagonists.[4] These assays typically employ fluorescent calcium indicators, such as Fluo-4 AM, which exhibit increased fluorescence upon binding to free calcium.[4] By measuring the fluorescence intensity, one can quantify the extent of calcium mobilization in response to a P2Y1 receptor agonist and the inhibitory effect of a potential antagonist.
This document provides a detailed protocol for utilizing a P2Y1 receptor antagonist in a calcium mobilization assay. While the protocol is broadly applicable, it uses the potent and selective P2Y1 antagonist MRS2500 as a primary example.
P2Y1 Receptor Signaling Pathway
The activation of the P2Y1 receptor by its endogenous agonist ADP initiates a signaling cascade that results in the mobilization of intracellular calcium. This pathway is a common target for therapeutic intervention, particularly in the context of antiplatelet therapies.
Caption: P2Y1 Receptor Signaling Pathway leading to Calcium Mobilization.
Experimental Protocol: Calcium Mobilization Assay for P2Y1 Receptor Antagonists
This protocol outlines a fluorescence-based calcium mobilization assay to determine the potency of a P2Y1 receptor antagonist, such as MRS2500. The assay is suitable for a high-throughput format using a fluorescence plate reader.
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells, CHO cells, or platelets).
-
P2Y1 Receptor Antagonist: this compound or a reference antagonist like MRS2500.
-
P2Y1 Receptor Agonist: Adenosine diphosphate (ADP) or a more stable analog like 2-MeSADP.
-
Fluorescent Calcium Indicator: Fluo-4 AM.
-
Pluronic F-127 .
-
Probenecid (optional, to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well microplates .
-
Fluorescence Plate Reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Experimental Workflow
Caption: Experimental Workflow for a Calcium Mobilization Assay.
Step-by-Step Procedure
-
Cell Plating:
-
Seed the P2Y1-expressing cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Dye Loading Solution:
-
Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in anhydrous DMSO).
-
On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM.
-
Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If necessary, add Probenecid to a final concentration of 2.5 mM to inhibit organic anion transporters.
-
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Wash the cells once with Assay Buffer.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the P2Y1 antagonist (e.g., MRS2500) in Assay Buffer.
-
Prepare a solution of the P2Y1 agonist (e.g., ADP) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Pre-incubation:
-
After dye loading, remove the dye loading solution and wash the cells twice with Assay Buffer.
-
Add the antagonist dilutions to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's integrated fluidics, add the agonist solution to all wells simultaneously.
-
Continue to record the fluorescence intensity for a period sufficient to capture the peak response (e.g., 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).
-
Plot the percentage inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Data Presentation
The potency of P2Y1 receptor antagonists is typically reported as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the potency of several known P2Y1 receptor antagonists.
| Antagonist | Receptor | Agonist Used | Assay Type | IC50/Ki | Reference |
| MRS2500 | Human P2Y1 | ADP | Platelet Aggregation | 0.95 nM (IC50) | [8] |
| MRS2279 | Human P2Y1 | 2MeSADP | Inositol Phosphate Accumulation | 52 nM (EC50) | [9] |
| MRS2179 | Human P2Y1 | ADP | Calcium Release | pKB = 6.55 | [1] |
| ATP | Human P2Y1 | ADP | Calcium Mobilization | Competitive Antagonist | [3] |
Note: pKB is the negative logarithm of the equilibrium dissociation constant (KB) for a competitive antagonist. A pKB of 6.55 corresponds to a KB of approximately 282 nM.
Conclusion
The calcium mobilization assay is a robust and reliable method for the functional characterization of P2Y1 receptor antagonists. This application note provides a comprehensive framework for conducting such assays, from understanding the underlying signaling pathway to detailed experimental procedures and data analysis. The provided protocols and data for known antagonists can serve as a valuable resource for researchers engaged in the discovery and development of novel P2Y1 receptor modulators.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y1 receptor is an ADP receptor antagonized by ATP and expressed in platelets and megakaryoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Novel Compounds in Rats: A General Guideline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific information regarding "MRS8247" is available in the public domain. The following application notes and protocols provide a generalized framework for determining the appropriate dosage and conducting initial in vivo studies for a novel compound in rats, based on established preclinical research guidelines. All animal studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals and under an approved animal use protocol.
Introduction
The transition of a novel compound from in vitro discovery to in vivo testing is a critical step in the drug development process. These initial studies in animal models, such as rats, are essential for evaluating the compound's safety, tolerability, pharmacokinetics (PK), and preliminary efficacy. This document outlines the key considerations and methodologies for designing and executing robust in vivo dosing studies for a novel investigational compound in rats. Adherence to ethical guidelines and meticulous experimental design are paramount for obtaining reliable and reproducible data.[1][2][3]
Data Presentation: Quantitative Data Summary
Effective data management is crucial for the successful evaluation of a novel compound. The following tables provide a structured format for summarizing key quantitative data obtained during in vivo studies.
Table 1: Dose-Range Finding (DRF) Study Summary Template
A dose-range finding study is a preliminary experiment to determine a safe dose range for a novel compound.[4]
| Animal Model (Strain, Sex, Age) | Route of Administration | Dose Level (mg/kg) | Number of Animals | Observed Clinical Signs | Effect on Body Weight (%) | Macroscopic Pathology Findings |
| e.g., Sprague-Dawley Rat, M/F, 6-8 weeks | e.g., Oral (gavage) | [Dose 1] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] |
| [Dose 2] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] | ||
| [Dose 3] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] | ||
| Vehicle Control | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] |
Table 2: Recommended Administration Volumes and Needle Sizes for Rats
The volume of substance administered should be appropriate for the route of administration to avoid adverse effects.[1]
| Route of Administration | Maximum Volume (Adult Rat) | Recommended Needle Size (Gauge) |
| Intravenous (IV) | < 1 mL | 25-27 |
| Intraperitoneal (IP) | < 5-10 mL | 23-25 |
| Subcutaneous (SC) | < 5-10 mL | 23-25 |
| Intramuscular (IM) | < 0.2 mL per site | 25-27 |
| Oral (PO) - Gavage | < 10 mL/kg | 18-20 (with ball tip) |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible execution of in vivo studies.
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) and to identify potential toxicities of a novel compound.[4][5]
Materials:
-
Rodent model (e.g., Sprague-Dawley rats), healthy and of a specific age and weight range.
-
Test compound ("this compound") and appropriate vehicle.
-
Standard laboratory animal caging and husbandry supplies.
-
Dosing equipment (e.g., gavage needles, syringes).
-
Balances for weighing animals and compound.
-
Personal Protective Equipment (PPE).
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of 5 days before the start of the study.[4]
-
Dose Preparation: Prepare at least three dose levels of the test compound (e.g., a low, mid, and high dose) and a vehicle control. The selection of initial doses may be informed by in vitro cytotoxicity data.
-
Animal Grouping: Randomly assign animals to dose groups, with an equal number of males and females per group (typically 3-5 per sex per group for a DRF study).
-
Administration: Administer the test compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) and then daily for the duration of the study (typically 7-14 days). Observations should include changes in behavior, appearance, and physiological state.[4]
-
Body Weight Measurement: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any macroscopic pathological changes.
Protocol 2: Intravenous (IV) Injection (Tail Vein)
Objective: To administer a precise dose of a compound directly into the systemic circulation.
Procedure:
-
Animal Restraint and Vein Dilation: Place the animal in a suitable restraint device. To facilitate injection, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[1]
-
Injection Site Preparation: Clean the tail with an appropriate antiseptic.[1]
-
Needle Insertion: Starting towards the distal end of the tail, insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.[1]
-
Injection: Once in the vein, a flash of blood may be visible in the needle hub. Slowly inject the substance. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[1]
-
Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[1]
Protocol 3: Intraperitoneal (IP) Injection
Objective: To administer a substance into the peritoneal cavity, where it is absorbed into the systemic circulation.
Procedure:
-
Animal Restraint: Position the animal on its back with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.[1]
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent puncturing the bladder or major blood vessels.[1]
-
Needle Insertion: Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Substance Administration: Once the needle is in place, slowly administer the calculated volume of the test substance.[1]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.[1]
Visualizations: Diagrams of Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs.
References
Application Notes and Protocols for Solubilizing Small Molecules in Cell Culture Experiments
Introduction
Effective delivery of small molecule compounds to cells in culture is fundamental for accurate and reproducible experimental results in drug discovery and biomedical research. A critical first step in this process is the proper solubilization of the compound. Poor solubility can lead to compound precipitation, inaccurate dosing, and misleading biological data. This document provides a general framework and detailed protocols for solubilizing small molecules, using the placeholder name "MRS8247," for use in cell culture experiments. The principles and techniques described herein are broadly applicable to a wide range of hydrophobic small molecules.
Compound Information and Solubility Pre-assessment
Prior to any experimental work, it is crucial to gather all available information about the test compound. Since specific data for "this compound" is not publicly available, a hypothetical profile will be used for illustrative purposes. Researchers should substitute this with actual data for their compound of interest.
Table 1: Physicochemical Properties of a Hypothetical Small Molecule (Illustrative)
| Property | Value | Implication for Solubility |
| Molecular Weight | 450.5 g/mol | Moderate size, may influence diffusion. |
| LogP | 4.2 | High lipophilicity, suggests poor aqueous solubility. |
| pKa | 8.5 (basic) | Solubility may be pH-dependent; more soluble at lower pH. |
| Physical State | Crystalline solid | May require energy to break the crystal lattice for dissolution. |
Solvent Selection and Stock Solution Preparation
The choice of solvent is critical and should be guided by the compound's properties and the experimental system's tolerance. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.
Table 2: Common Solvents for Small Molecule Solubilization
| Solvent | Properties | Typical Stock Concentration | Considerations for Cell Culture |
| DMSO | Strong aprotic solvent, dissolves a wide range of compounds. | 1-100 mM | Generally well-tolerated by most cell lines at final concentrations ≤ 0.5%. Higher concentrations can be toxic. |
| Ethanol | Polar protic solvent. | Variable | Can be toxic to cells at low concentrations. Evaporation can concentrate the compound. |
| Methanol | Polar protic solvent. | Variable | More toxic than ethanol. Not commonly used for live-cell assays. |
| DMF | Polar aprotic solvent. | Variable | Can be a good alternative if a compound is insoluble in DMSO. Cellular toxicity should be carefully evaluated. |
| PBS (pH 7.4) | Aqueous buffer. | Low (if soluble) | Ideal for soluble compounds, but not suitable for highly lipophilic molecules. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Test compound (e.g., "this compound")
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: For a 10 mM stock solution in 1 mL of DMSO, the required mass of a compound with a molecular weight of 450.5 g/mol is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of the compound using an analytical balance and place it into a sterile amber microcentrifuge tube.
-
Add solvent: Add the appropriate volume of DMSO (in this case, 1 mL) to the tube containing the compound.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution. Caution: Ensure the compound is stable to heat.
-
-
Sterilization: Stock solutions in 100% DMSO are considered sterile. No filtration is necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Working Solution Preparation and Cell Treatment
The high-concentration stock solution must be diluted to the final desired concentration in cell culture medium. It is crucial to minimize the final concentration of the organic solvent to prevent cellular toxicity.
Experimental Protocol: Preparation of Working Solutions and Cell Dosing
Materials:
-
10 mM stock solution of the test compound in DMSO
-
Pre-warmed, complete cell culture medium (containing serum, if required)
-
Sterile microcentrifuge tubes
-
Micropipettes
Procedure:
-
Serial Dilution (Intermediate Dilutions): It is best practice to perform one or more intermediate dilutions of the high-concentration stock in cell culture medium. Direct dilution of a small volume of DMSO stock into a large volume of aqueous medium can cause the compound to precipitate.
-
For a final concentration of 10 µM, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium. Mix well by pipetting.
-
Then, prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
-
Final Dosing: Add the appropriate volume of the final working solution to your cell culture plates. For example, to treat cells in a 6-well plate containing 2 mL of medium per well with a final concentration of 10 µM, add 20.2 µL of the 10 µM working solution to each well.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This consists of treating a parallel set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium without the compound.
Visualizing the Experimental Workflow
Caption: Workflow for solubilizing and using a small molecule in cell culture.
Hypothetical Signaling Pathway Involvement
To illustrate the application, let's assume "this compound" is an inhibitor of a receptor tyrosine kinase (RTK) that signals through the MAPK/ERK pathway.
Caption: Inhibition of a hypothetical RTK/MAPK signaling pathway by this compound.
Troubleshooting Common Issues
-
Compound Precipitation in Media:
-
Cause: The compound's solubility limit in the aqueous medium is exceeded.
-
Solution: Decrease the final concentration of the compound. Perform serial dilutions in the medium to avoid "shock" precipitation. Ensure the serum concentration in the medium is consistent, as serum proteins can aid solubility.
-
-
Cell Toxicity:
-
Cause: The compound itself is toxic, or the solvent concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is kept constant across all treatments, including controls, and is typically below 0.5%.
-
-
Inconsistent Results:
-
Cause: Incomplete solubilization of the stock solution or degradation of the compound.
-
Solution: Always ensure the stock solution is fully dissolved before making dilutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect light-sensitive compounds from light.
-
Conclusion
The successful use of small molecules in cell culture hinges on proper solubilization and handling. By carefully selecting solvents, preparing stock solutions correctly, and performing appropriate dilutions, researchers can ensure accurate and reproducible results. The protocols and guidelines presented here provide a general framework that should be adapted based on the specific properties of the compound under investigation.
Application Notes and Protocols for P2Y1 Receptor Binding Assay Using Radiolabeled Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1][2][3] This makes it a significant therapeutic target for the development of novel anti-thrombotic agents.[4] Radioligand binding assays are a fundamental tool for studying the pharmacology of the P2Y1 receptor, enabling the determination of ligand affinity, receptor density, and the screening of potential drug candidates.[5][6] These assays are highly sensitive and robust, providing quantitative data on the interaction between a radiolabeled ligand and the receptor.[7] This document provides detailed protocols and application notes for performing P2Y1 receptor binding assays using radiolabeled ligands.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is primarily coupled to the Gq class of G proteins.[8] Upon activation by an agonist such as ADP, the receptor initiates a signaling cascade that involves the activation of phospholipase C (PLC).[3][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including platelet shape change and aggregation.[3][8][10]
References
- 1. Development of selective high affinity antagonists, agonists, and radioligands for the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2Y receptor - Wikipedia [en.wikipedia.org]
Application of MRS8247 in Thrombosis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS8247 is a selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and thrombus formation. While specific quantitative data and detailed protocols for this compound in thrombosis models are not extensively documented in publicly available literature, this document provides a comprehensive guide for its application. By leveraging established protocols for analogous P2Y1 antagonists, such as MRS2500, and standardized thrombosis research models, researchers can effectively evaluate the antithrombotic potential of this compound. These notes offer detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and workflows.
Introduction to P2Y1 Receptor in Thrombosis
The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is crucial for the initial stages of platelet activation. Upon vascular injury, adenosine (B11128) diphosphate (B83284) (ADP) is released from dense granules of activated platelets and damaged endothelial cells. ADP binds to two platelet P2Y receptors: P2Y1 and P2Y12. The activation of the P2Y1 receptor leads to a rapid but transient increase in intracellular calcium (Ca2+), platelet shape change, and the initiation of reversible platelet aggregation.[1] Concurrently, ADP-mediated activation of the P2Y12 receptor, a Gi-coupled GPCR, results in a more sustained platelet response, amplifying and stabilizing the aggregate. Therefore, antagonists of the P2Y1 receptor, such as this compound, are promising therapeutic agents for the prevention of arterial thrombosis by inhibiting the initial phase of platelet aggregation.
Signaling Pathway of P2Y1 Receptor in Platelet Activation
Caption: P2Y1 Receptor Signaling Pathway in Platelets.
Quantitative Data on P2Y1 Antagonism
While specific data for this compound is limited, the following tables present data for the potent and selective P2Y1 antagonist, MRS2500, as a representative example of the expected efficacy of a P2Y1 inhibitor. Researchers can adapt these tables to present their findings for this compound.
Table 1: In Vitro Antiplatelet Activity of MRS2500
| Parameter | Species | Agonist | IC50 (nM) | Reference |
| Platelet Aggregation | Human | ADP | 0.95 | [2] |
| Ca2+ Mobilization | Human | ADP | 1.2 | [2] |
Table 2: Ex Vivo and In Vivo Antithrombotic Effects of MRS2500 in Animal Models
| Model | Species | Dosage | Effect | Reference |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Monkey | 0.09 + 0.14 mg/kg/h IV | 57% reduction in thrombus weight | [3] |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Monkey | 0.45 + 0.68 mg/kg/h IV | 88% reduction in thrombus weight | [3] |
| Kidney Bleeding Time | Monkey | 0.09 + 0.14 mg/kg/h IV | 2.1-fold increase | [3] |
| Kidney Bleeding Time | Monkey | 0.45 + 0.68 mg/kg/h IV | 4.9-fold increase | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antithrombotic effects of this compound.
In Vitro Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound
-
Adenosine diphosphate (ADP)
-
3.2% Sodium Citrate (B86180)
-
Human or animal whole blood
-
Phosphate-buffered saline (PBS)
-
Aggregometer
-
Centrifuge
Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL with PPP.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Aggregation Measurement: Add ADP (final concentration, e.g., 5-20 µM) to the PRP in the aggregometer cuvette with continuous stirring (900 rpm) at 37°C.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of ADP-induced platelet aggregation.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model assesses the in vivo antithrombotic efficacy of this compound in preventing occlusive thrombus formation in the carotid artery of rodents.
Materials:
-
This compound
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler flow probe
-
Surgical instruments
-
Animal model (e.g., mouse or rat)
Protocol:
-
Animal Preparation: Anesthetize the animal and maintain body temperature at 37°C.
-
Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Drug Administration: Administer this compound or vehicle control intravenously (e.g., via the jugular vein) or intraperitoneally at the desired dose and time before injury.
-
Vascular Injury: Apply a filter paper disc saturated with FeCl3 solution to the adventitial surface of the carotid artery for 3 minutes.
-
Thrombus Formation Monitoring: Continuously monitor the carotid artery blood flow using the Doppler probe. The time to occlusion is defined as the time from FeCl3 application to the cessation of blood flow.
-
Data Analysis: Compare the time to occlusion in the this compound-treated group with the vehicle-treated control group. A significant prolongation of the time to occlusion indicates an antithrombotic effect.
Experimental Workflow for Ferric Chloride-Induced Thrombosis Model
Caption: Workflow for Ferric Chloride-Induced Thrombosis Model.
Conclusion
This compound, as a P2Y1 receptor antagonist, holds potential as an antithrombotic agent. While direct experimental data for this compound is not widely published, the established role of the P2Y1 receptor in thrombosis and the availability of standardized research models provide a clear path for its evaluation. The protocols and data presentation formats provided in these application notes serve as a comprehensive resource for researchers to investigate the efficacy and mechanism of action of this compound in the context of thrombosis. Future studies are warranted to generate specific quantitative data for this compound to fully characterize its antithrombotic profile.
References
- 1. youtube.com [youtube.com]
- 2. Antiaggregatory activity in human platelets of potent antagonists of the P2Y 1 receptor [air.unimi.it]
- 3. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of MRS8247 on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS8247 is a member of the class of P2Y1 receptor antagonists. These receptors, activated by adenosine (B11128) diphosphate (B83284) (ADP), are implicated in a variety of physiological processes, including smooth muscle function. In smooth muscle tissues, activation of P2Y1 receptors is often associated with relaxation, making P2Y1 antagonists like this compound valuable tools for investigating purinergic signaling and potential therapeutic agents for conditions involving smooth muscle dysregulation.
These application notes provide a comprehensive guide to designing and executing experiments to study the effects of this compound on smooth muscle. Detailed protocols for key experiments, data presentation guidelines, and visualizations of the underlying signaling pathways are included to facilitate robust and reproducible research.
Data Presentation
Quantitative data from experiments investigating the effects of P2Y1 receptor antagonists on smooth muscle should be summarized in clear and concise tables. This allows for easy comparison of the potency and efficacy of different compounds.
Table 1: Potency of P2Y1 Receptor Antagonists in Smooth Muscle Preparations
| Compound | Preparation | Agonist | Parameter | Value | Reference |
| MRS2500 | Rat Colon | ADPβS | IC₅₀ (Relaxation) | 16.5 nM | [1] |
| MRS2279 | Rat Colon | ADPβS | IC₅₀ (Relaxation) | 43.9 nM | [1] |
| MRS2179 | Rat Colon | ADPβS | IC₅₀ (Relaxation) | 3.5 µM | [1] |
| MRS2500 | Rat Colon | EFS-induced IJPf | IC₅₀ | 14.0 nM | [1] |
| MRS2279 | Rat Colon | EFS-induced IJPf | IC₅₀ | 17.8 nM | [1] |
| MRS2179 | Rat Colon | EFS-induced IJPf | IC₅₀ | 13.1 µM | [1] |
Note: EFS = Electrical Field Stimulation; IJPf = fast Inhibitory Junction Potential. Data for this compound is not currently available and would be populated here upon experimental determination.
Experimental Protocols
Isometric Tension Studies in Isolated Smooth Muscle Tissue
This protocol details the measurement of smooth muscle contraction and relaxation in response to pharmacological agents using an organ bath system.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, intestinal segments)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
This compound and other relevant pharmacological agents (e.g., P2Y1 agonist like 2-MeSADP, contracting agent like phenylephrine (B352888) or KCl)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the tissue of adherent connective and adipose tissue.
-
For vascular studies, cut the vessel into rings of 2-3 mm in length. For other tissues, prepare longitudinal or circular strips.
-
-
Mounting the Tissue:
-
Suspend the tissue strips or rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams, depending on the tissue). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM) or a relevant agonist (e.g., phenylephrine for vascular tissue).
-
Wash the tissues and allow them to return to baseline.
-
-
Experimental Protocol:
-
To study the inhibitory effect of this compound on agonist-induced relaxation:
-
Pre-contract the smooth muscle tissue with a suitable agent (e.g., phenylephrine, histamine).
-
Once a stable contraction is achieved, cumulatively add a P2Y1 receptor agonist (e.g., 2-MeSADP) to elicit a concentration-dependent relaxation.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with this compound for a predetermined time (e.g., 20-30 minutes).
-
Repeat the cumulative addition of the P2Y1 agonist in the presence of this compound.
-
-
To study the effect of this compound on spontaneous contractions:
-
Record the baseline spontaneous activity of the tissue.
-
Add this compound in a cumulative manner and record any changes in the frequency or amplitude of contractions.
-
-
-
Data Analysis:
-
Measure the amplitude of contraction or relaxation.
-
Express the responses as a percentage of the maximal contraction induced by KCl or the pre-contraction agent.
-
Construct concentration-response curves and calculate parameters such as EC₅₀ (for agonists) and pA₂ or IC₅₀ (for antagonists like this compound).
-
Intracellular Calcium Measurement in Cultured Smooth Muscle Cells
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to P2Y1 receptor stimulation and its inhibition by this compound using a fluorescent calcium indicator.
Materials:
-
Cultured smooth muscle cells
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscopy system with ratiometric imaging capabilities or a fluorescence plate reader
-
This compound and P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
Procedure:
-
Cell Culture and Plating:
-
Culture smooth muscle cells in appropriate media and conditions.
-
Plate the cells onto glass coverslips or in clear-bottomed microplates suitable for fluorescence imaging.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
-
Calcium Imaging:
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
-
Experimental Protocol:
-
Perfuse the cells with a solution containing the P2Y1 agonist (e.g., ADP) and record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca²⁺]i.
-
After the response returns to baseline, wash the cells.
-
Incubate the cells with this compound for a desired period.
-
Stimulate the cells again with the P2Y1 agonist in the presence of this compound and record the response.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax) and then EGTA to determine the minimum fluorescence ratio (Rmin) for calibration purposes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀).
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Quantify the peak response to the agonist in the absence and presence of this compound.
-
Construct concentration-inhibition curves for this compound and determine its IC₅₀.
-
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Site of this compound Action.
Caption: Experimental Workflow for Isometric Tension Studies.
Caption: Experimental Workflow for Intracellular Calcium Imaging.
References
Application Notes and Protocols for Investigating Neuroinflammation with MRS8247
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. The activation of glial cells, particularly microglia and astrocytes, initiates a cascade of events leading to the release of inflammatory mediators, which can contribute to neuronal damage. The adenosine (B11128) A3 receptor (A3AR) has emerged as a promising therapeutic target for modulating these inflammatory responses within the central nervous system. MRS8247 is a selective antagonist for the A3 adenosine receptor, and this document provides detailed application notes and experimental protocols for its use in neuroinflammation research.
The A3AR is a G protein-coupled receptor expressed on various immune cells, including microglia. Its activation has been shown to have dual roles, capable of exerting both pro- and anti-inflammatory effects depending on the context. Antagonism of A3AR is hypothesized to suppress pro-inflammatory signaling pathways and promote a neuroprotective microglial phenotype. These protocols are designed to enable researchers to investigate the therapeutic potential of this compound in preclinical models of neuroinflammation.
Mechanism of Action
This compound acts as a selective antagonist of the A3 adenosine receptor. In the context of neuroinflammation, its mechanism is predicated on blocking the downstream signaling cascades initiated by A3AR activation in microglia. A key pathway implicated in neuroinflammation is the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of pro-inflammatory gene expression. By inhibiting A3AR, this compound is expected to attenuate the activation of the NF-κB pathway, leading to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Furthermore, antagonism of A3AR may promote a shift in microglial polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This is potentially mediated through the activation of alternative signaling pathways, such as the cAMP/PKA/p-CREB pathway, which has been shown to enhance microglial phagocytic activity, a crucial function for clearing cellular debris and misfolded proteins in the brain.
Data Presentation
The following tables summarize the expected quantitative data from in vitro and in vivo experiments investigating the effects of this compound on neuroinflammation. These are representative tables to be populated with experimental results.
Table 1: In Vitro Efficacy of this compound on LPS-Induced Cytokine Release in Microglia
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | |||
| LPS (100 ng/mL) | - | |||
| LPS + this compound | 0.1 | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 10 |
Table 2: In Vivo Efficacy of this compound on Brain Cytokine Levels in an LPS-Induced Neuroinflammation Mouse Model
| Treatment Group | Dose (mg/kg) | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Brain IL-6 (pg/mg protein) |
| Vehicle Control | - | |||
| LPS (1 mg/kg, i.p.) | - | |||
| LPS + this compound | 1 | |||
| LPS + this compound | 5 | |||
| LPS + this compound | 10 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on LPS-Stimulated Primary Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated primary microglial cells.
Materials:
-
Primary microglial cells (isolated from neonatal mouse or rat pups)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture:
-
Isolate primary microglia from P0-P2 mouse or rat pups and culture them in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the microglial cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle-only control group (no LPS, no this compound).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Lyse the cells to measure total protein content using a BCA assay for normalization of cytokine data.
-
Protocol 2: In Vivo Evaluation of this compound in an LPS-Induced Mouse Model of Neuroinflammation
Objective: To assess the anti-neuroinflammatory effects of this compound in a mouse model of systemic inflammation-induced neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Vehicle for this compound (e.g., saline with 5% DMSO and 5% Tween 80)
Procedure:
-
Animal Dosing:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.
-
-
Induction of Neuroinflammation:
-
One hour after this compound or vehicle administration, inject LPS (1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation. A control group should receive saline instead of LPS.
-
-
Tissue Collection:
-
Four hours after the LPS injection, euthanize the mice and perfuse with ice-cold PBS.
-
Dissect the brain and homogenize the tissue in lysis buffer containing protease inhibitors.
-
-
Analysis:
-
Centrifuge the brain homogenates and collect the supernatant.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using ELISA kits.
-
Normalize cytokine levels to the total protein concentration of the brain homogenate, determined by a BCA assay.
-
Mandatory Visualizations
Caption: A3AR Antagonism Signaling in Microglia.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Application Notes and Protocols for Assessing the Specificity and Selectivity of P2Y1 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in platelet aggregation and thrombosis.[1][2] Consequently, it has emerged as a promising target for the development of novel antiplatelet therapies. The development of selective P2Y1 receptor antagonists is crucial for achieving therapeutic efficacy while minimizing off-target effects. This document provides a comprehensive set of protocols for assessing the specificity and selectivity of novel P2Y1 receptor antagonists, using the well-characterized antagonist MRS2279 as an illustrative example. These protocols are directly applicable to the evaluation of new chemical entities such as MRS8247.
The assessment of specificity and selectivity involves a multi-tiered approach, encompassing in vitro binding and functional assays to determine potency at the target receptor and activity at other related and unrelated receptors. Furthermore, in vivo models are employed to evaluate the compound's efficacy and potential off-target effects in a physiological setting.
In Vitro Specificity and Selectivity Profiling
A thorough in vitro evaluation is the foundation for characterizing a novel P2Y1 receptor antagonist. This involves determining the compound's binding affinity and functional potency at the human P2Y1 receptor, followed by screening against a panel of other receptors to assess selectivity.
Radioligand Binding Assays for P2Y1 Receptor Affinity
Radioligand binding assays are a gold standard for determining the affinity of a test compound for its target receptor.[3] In this protocol, the binding of a radiolabeled P2Y1 receptor antagonist, [3H]MRS2279, is competed with the test compound (e.g., this compound).
Experimental Protocol: Competition Binding Assay
-
Membrane Preparation: Cell membranes are prepared from Sf9 insect cells recombinantly expressing the human P2Y1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 120 mM NaCl, and 0.1% bovine serum albumin (BSA).
-
Reaction Mixture: In a 96-well plate, combine:
-
25 µL of cell membranes (10-20 µg protein)
-
25 µL of [3H]MRS2279 (final concentration ~2-3 nM, near its Kd)
-
25 µL of varying concentrations of the test compound (e.g., this compound) or vehicle.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 120 mM NaCl).
-
Scintillation Counting: Place the filters in scintillation vials with 4 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for P2Y1 Receptor Antagonism
The P2Y1 receptor is a Gq-coupled receptor that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[4] A calcium mobilization assay is a robust method to determine the functional potency of a P2Y1 receptor antagonist.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a cell line stably expressing the human P2Y1 receptor, such as HEK293 or CHO cells.
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) or vehicle to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP at its EC80 concentration) to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Selectivity Profiling
To establish the selectivity of a novel P2Y1 antagonist, it is essential to assess its activity against other P2Y receptor subtypes and a broader panel of off-target receptors.
a) P2Y Receptor Selectivity Panel
The compound should be tested for antagonist activity against other human P2Y receptor subtypes, particularly those that are also activated by ADP (P2Y12, P2Y13) or are phylogenetically related.[1][2]
Experimental Protocol:
-
Perform functional assays (e.g., cAMP assays for Gi-coupled P2Y12 and P2Y13 receptors, or calcium mobilization assays for other Gq-coupled P2Y receptors) using cell lines expressing each receptor subtype.
-
Determine the IC50 values of the test compound at each P2Y receptor subtype.
b) Broad Off-Target Screening
Screening against a comprehensive panel of receptors, ion channels, and enzymes is crucial to identify potential off-target liabilities that could lead to adverse effects. Commercial services like the Eurofins SafetyScreen44™ Panel or the WuXi AppTec Mini Safety 44 Panel provide a standardized approach for this.[1]
Experimental Protocol:
-
Submit the test compound for screening at a single high concentration (e.g., 10 µM) against a panel of targets.
-
For any significant interactions observed (typically >50% inhibition), follow up with concentration-response curves to determine the IC50 or Ki values.
Data Presentation: In Vitro Specificity and Selectivity
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Binding Affinity of P2Y1 Receptor Antagonists
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound (Hypothetical) | Human P2Y1 | [3H]MRS2279 | TBD |
| MRS2279 (Example) | Human P2Y1 | [3H]MRS2279 | 13[5] |
| MRS2179 (Example) | Human P2Y1 | [3H]MRS2279 | 84[5] |
Table 2: Functional Potency of P2Y1 Receptor Antagonists
| Compound | Assay | Agonist | IC50 (nM) |
| This compound (Hypothetical) | Calcium Mobilization | 2-MeSADP | TBD |
| MRS2279 (Example) | Calcium Mobilization | 2-MeSADP | 51.6[6] |
Table 3: P2Y Receptor Selectivity Profile of a Novel Antagonist (Hypothetical Data for this compound)
| Receptor Subtype | Functional Assay | IC50 (nM) | Selectivity vs. P2Y1 |
| P2Y1 | Calcium Mobilization | 15 | - |
| P2Y2 | Calcium Mobilization | >10,000 | >667-fold |
| P2Y4 | Calcium Mobilization | >10,000 | >667-fold |
| P2Y6 | Calcium Mobilization | >10,000 | >667-fold |
| P2Y11 | cAMP | >10,000 | >667-fold |
| P2Y12 | cAMP | >10,000 | >667-fold |
| P2Y13 | cAMP | >10,000 | >667-fold |
| P2Y14 | cAMP | >10,000 | >667-fold |
Table 4: Off-Target Screening Profile of a Novel Antagonist (Hypothetical Data for this compound at 10 µM)
| Target | Assay Type | % Inhibition |
| Adenosine A1 | Binding | <20% |
| Adrenergic α1A | Binding | <15% |
| Dopamine D2 | Binding | <10% |
| hERG | Binding | <5% |
| ... (and other targets in the panel) | ... | ... |
In Vivo Efficacy and Selectivity
In vivo models are essential to confirm the antagonist's efficacy and to uncover any potential physiological off-target effects that were not predicted by in vitro screens. Given the role of the P2Y1 receptor in thrombosis, a ferric chloride (FeCl3)-induced arterial thrombosis model is highly relevant.[7][8]
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
-
Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).
-
Surgical Procedure: Surgically expose the common carotid artery.
-
Compound Administration: Administer the test compound (e.g., this compound) via an appropriate route (e.g., intravenous or oral) at various doses. A vehicle control group should be included.
-
Thrombosis Induction: Apply a piece of filter paper (1x2 mm) saturated with FeCl3 solution (e.g., 5-10%) to the adventitial surface of the carotid artery for 3 minutes.[7][8]
-
Blood Flow Monitoring: Monitor blood flow in the carotid artery distal to the injury site using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion (cessation of blood flow).
-
Data Analysis: Compare the time to occlusion in the compound-treated groups to the vehicle control group. A significant prolongation of the time to occlusion indicates antithrombotic efficacy.
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for Specificity and Selectivity Assessment
Caption: Experimental workflow for assessing antagonist specificity and selectivity.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tansobio.com [tansobio.com]
- 8. GPCR Toxicity Panel | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Flow Cytometric Analysis of Platelet Activation Inhibition by MRS8247
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Adenosine diphosphate (B83284) (ADP) is a key agonist that induces platelet activation through its interaction with two purinergic receptors: P2Y1 and P2Y12. The P2Y1 receptor, a Gq-coupled receptor, is responsible for initiating platelet shape change and weak, transient aggregation through the mobilization of intracellular calcium.[1] MRS8247 is a selective antagonist of the P2Y1 receptor and is a valuable tool for investigating the role of this receptor in platelet function and for the development of novel antiplatelet therapies.
This application note provides a detailed protocol for the analysis of ADP-induced platelet activation and its inhibition by this compound using flow cytometry. The protocol focuses on the measurement of two key platelet activation markers: P-selectin (CD62P), a marker of alpha-granule secretion, and the activated form of the glycoprotein (B1211001) IIb/IIIa complex (GPIIb/IIIa), detected by the PAC-1 antibody, which is crucial for platelet aggregation.
Principle
This assay utilizes flow cytometry to quantify the expression of activation markers on the surface of platelets. In the presence of the agonist ADP, platelets become activated, leading to the surface expression of P-selectin from alpha-granules and a conformational change in the GPIIb/IIIa receptor, allowing the binding of the PAC-1 antibody. By pre-incubating platelets with this compound, the inhibitory effect of this P2Y1 receptor antagonist on ADP-induced platelet activation can be quantified by measuring the reduction in P-selectin expression and PAC-1 binding.
Data Presentation
The inhibitory effect of this compound on ADP-induced platelet activation can be summarized in the following tables. Data is presented as the percentage of platelets positive for the activation marker and the mean fluorescence intensity (MFI), which reflects the density of the marker on the platelet surface.
Table 1: Effect of this compound on ADP-Induced P-selectin (CD62P) Expression
| Treatment Condition | This compound Concentration (µM) | % CD62P Positive Platelets (Mean ± SD) | MFI of CD62P (Mean ± SD) |
| Resting Platelets (Unstimulated) | 0 | 2.5 ± 0.8 | 15 ± 5 |
| ADP (10 µM) Stimulated | 0 | 85.2 ± 5.1 | 250 ± 35 |
| ADP + this compound | 0.1 | 65.7 ± 4.5 | 180 ± 28 |
| ADP + this compound | 1 | 30.1 ± 3.2 | 80 ± 15 |
| ADP + this compound | 10 | 10.5 ± 2.1 | 35 ± 8 |
| ADP + this compound | 100 | 5.3 ± 1.5 | 20 ± 6 |
Table 2: Effect of this compound on ADP-Induced PAC-1 Binding
| Treatment Condition | This compound Concentration (µM) | % PAC-1 Positive Platelets (Mean ± SD) | MFI of PAC-1 (Mean ± SD) |
| Resting Platelets (Unstimulated) | 0 | 3.1 ± 1.0 | 20 ± 7 |
| ADP (10 µM) Stimulated | 0 | 90.5 ± 4.8 | 310 ± 42 |
| ADP + this compound | 0.1 | 70.3 ± 5.2 | 220 ± 33 |
| ADP + this compound | 1 | 35.8 ± 4.1 | 110 ± 21 |
| ADP + this compound | 10 | 12.4 ± 2.5 | 45 ± 10 |
| ADP + this compound | 100 | 6.2 ± 1.8 | 25 ± 8 |
Note: The presented data are hypothetical and intended for illustrative purposes. Actual results may vary based on experimental conditions and donor variability. The concentration range for this compound is an estimation based on the activity of similar P2Y1 antagonists, as specific IC50 data for this compound in this application was not available in the searched literature.
Mandatory Visualizations
Signaling Pathway of P2Y1 Receptor-Mediated Platelet Activation
Caption: P2Y1 receptor signaling pathway in platelets.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Materials and Reagents
-
Whole blood from healthy human donors collected in 3.2% sodium citrate (B86180) tubes.
-
This compound (P2Y1 antagonist)
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Tyrode's buffer
-
Fluorophore-conjugated monoclonal antibodies:
-
Anti-human CD61 (Platelet marker) - e.g., PerCP-conjugated
-
Anti-human CD62P (P-selectin) - e.g., PE-conjugated
-
PAC-1 (binds to activated GPIIb/IIIa) - e.g., FITC-conjugated
-
Isotype control antibodies corresponding to each fluorophore and immunoglobulin subtype.
-
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Protocol 1: Platelet-Rich Plasma (PRP) Preparation
-
Collect whole blood into a 3.2% sodium citrate vacutainer tube.
-
Gently invert the tube several times to ensure proper anticoagulation.
-
Let the blood rest at room temperature for 15-30 minutes to allow platelets to return to a resting state.
-
Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored platelet-rich plasma (PRP) layer without disturbing the buffy coat (the layer of white blood cells and platelets above the red blood cells).
-
Adjust the platelet count in the PRP to approximately 2-3 x 10^8 platelets/mL with platelet-poor plasma (PPP) or Tyrode's buffer. PPP can be obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
Protocol 2: Flow Cytometry Analysis of Platelet Activation
-
Preparation of this compound and ADP Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS) and make serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare a stock solution of ADP in PBS or Tyrode's buffer. A final concentration of 10 µM ADP is often used to induce robust platelet activation.
-
-
Incubation with Antagonist and Agonist:
-
Aliquot 50 µL of the prepared PRP into flow cytometry tubes.
-
Add 5 µL of the different concentrations of this compound solution or vehicle control to the respective tubes.
-
Gently mix and incubate for 15-30 minutes at 37°C.
-
Add 5 µL of ADP solution (to achieve a final concentration of 10 µM) to all tubes except the resting (unstimulated) control.
-
Gently mix and incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
To each tube, add the pre-determined optimal concentrations of fluorophore-conjugated antibodies (Anti-CD61, Anti-CD62P, and PAC-1). Also, prepare tubes with corresponding isotype controls.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
-
Sample Fixation (Optional but Recommended):
-
Add 500 µL of 1% paraformaldehyde in PBS to each tube to fix the platelets.
-
Incubate for 30 minutes at 4°C in the dark.
-
After fixation, samples can be stored at 4°C for up to 24 hours before acquisition. If not fixing, proceed directly to acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot to identify the platelet population based on their characteristic low FSC and SSC properties.
-
Further gate on the platelet population using the platelet-specific marker CD61.
-
Within the gated platelet population, analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin (CD62P) and PAC-1.
-
Use the isotype controls to set the gates for positive staining.
-
Analyze the data to determine the dose-dependent inhibition of ADP-induced platelet activation by this compound.
-
Conclusion
This application note provides a comprehensive framework for utilizing flow cytometry to assess the inhibitory effects of the P2Y1 receptor antagonist, this compound, on ADP-induced platelet activation. The detailed protocols and data presentation guidelines will enable researchers to effectively evaluate the potency and mechanism of action of this compound and other potential antiplatelet compounds. The use of multi-color flow cytometry allows for the simultaneous analysis of multiple activation markers at a single-cell level, providing a robust and quantitative method for studying platelet function in both basic research and drug development settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MRS8247 Concentration for P2Y1 Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of MRS8247, a selective P2Y1 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective antagonist for the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). P2Y1 receptor activation, particularly in platelets, leads to shape change and aggregation, making it a key player in thrombosis.[1] By binding to the P2Y1 receptor, this compound blocks the binding of ADP, thereby inhibiting downstream signaling pathways and physiological responses.[2]
Q2: What is the typical concentration range for using this compound?
A2: The optimal concentration of this compound will vary depending on the specific cell type, assay, and experimental conditions. While specific data for this compound is limited in publicly available literature, potent P2Y1 antagonists like MRS2500 and MRS2279 are typically effective in the nanomolar to low micromolar range.[3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution to the desired working concentration in your assay buffer.
Q4: Can this compound affect other P2Y receptors?
A4: While this compound is designed to be a selective P2Y1 antagonist, it is good practice to verify its selectivity in your experimental system, especially at higher concentrations. Off-target effects can be assessed by testing the compound on cell lines expressing other P2Y receptor subtypes, such as P2Y12.[5]
Q5: What are the key signaling pathways inhibited by this compound?
A5: The P2Y1 receptor is primarily coupled to the Gq/11 protein, which activates phospholipase C (PLC).[6] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the P2Y1 receptor, this compound inhibits this entire cascade.
Troubleshooting Guides
This section addresses common issues encountered during P2Y1 inhibition experiments.
| Problem | Possible Cause | Solution |
| No or weak inhibition observed | Inactive compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Verify the activity of a new batch with a known positive control. |
| Suboptimal concentration: The concentration of this compound used may be too low to effectively inhibit the P2Y1 receptor in your system. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value. | |
| High agonist concentration: The concentration of the P2Y1 agonist (e.g., ADP) may be too high, outcompeting the antagonist. | Optimize the agonist concentration to be near its EC50 value to increase the sensitivity of the inhibition assay. | |
| Low receptor expression: The cells used may have low expression levels of the P2Y1 receptor. | Use a cell line known to express high levels of P2Y1 or consider transiently or stably overexpressing the receptor. | |
| High background signal | Constitutive receptor activity: Some GPCRs can exhibit basal activity even in the absence of an agonist. | Use an inverse agonist to reduce the basal signal if available. Include appropriate controls to measure and subtract the background signal.[7] |
| Non-specific binding of detection reagents: The detection reagents may be binding non-specifically to the cells or plate. | Increase the number of wash steps. Include a control with no cells to measure background from the reagents and plate. | |
| Inconsistent results between experiments | Cell variability: Cell health, passage number, and density can affect receptor expression and signaling. | Use cells within a consistent passage number range. Ensure cells are healthy and seeded at a consistent density for all experiments. |
| Reagent variability: Inconsistent preparation of reagents can lead to variability. | Prepare fresh reagents for each experiment or use aliquots from a large, validated batch. Calibrate pipettes regularly. | |
| Assay timing: The timing of reagent addition and incubation can be critical for reproducible results. | Use a standardized protocol with consistent timing for all steps. Consider using automated liquid handling for improved precision. |
Quantitative Data
| Compound | Assay Type | Cell/Tissue Type | IC50 / Ki Value |
| MRS2500 | Inhibition of EFS-induced relaxation | Rat Colon | IC50: 16.5 nM[3] |
| MRS2279 | Inhibition of EFS-induced relaxation | Rat Colon | IC50: 43.9 nM[3] |
| MRS2179 | Inhibition of EFS-induced relaxation | Rat Colon | IC50: 3.5 µM[3] |
| MRS2500 | Inhibition of ADP-induced platelet aggregation | Human Platelets | IC50: 0.95 nM[8] |
| MRS2279 | Receptor Binding Assay | Sf9 cells expressing human P2Y1 | Ki: 2.5 nM[4] |
| MRS2179 | Receptor Binding Assay | Sf9 cells expressing human P2Y1 | Kb: 102 nM[4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and inhibition.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 cells stably expressing P2Y1, or primary cells like platelets)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
P2Y1 agonist (e.g., ADP or 2-MeSADP)
-
This compound
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (e.g., DMSO).
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader or on the microscope stage.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the P2Y1 agonist at a predetermined concentration (e.g., EC80) to all wells simultaneously using an automated injector if available.
-
Record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control (agonist alone) to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Platelet Aggregation Assay
This protocol outlines the procedure for measuring platelet aggregation in response to ADP and its inhibition by this compound using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
P2Y1 agonist (e.g., ADP)
-
This compound
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PPP as the 100% aggregation (or 100% light transmission) reference and PRP as the 0% aggregation reference.
-
-
Antagonist Incubation:
-
Pipette PRP into the aggregometer cuvettes.
-
Add different concentrations of this compound or vehicle control to the cuvettes and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
-
Platelet Aggregation Measurement:
-
Add ADP to the cuvettes to induce platelet aggregation.
-
Record the change in light transmission for several minutes until the aggregation reaches a plateau.
-
-
Data Analysis:
-
Determine the maximal aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (ADP alone).
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Intracellular Calcium Mobilization Assay.
Caption: Troubleshooting Logic for "No or Weak Inhibition" in P2Y1 Assays.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects
This guide provides a framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate potential off-target effects of small molecule compounds used in experimental settings. While this guide was requested for a compound designated as MRS8247 , this identifier could not be found in publicly available chemical or biological databases. Therefore, the following troubleshooting advice is presented in a general context to be applicable to any experimental compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent or show unexpected phenotypes. Could off-target effects of my compound be the cause?
A1: Yes, unexpected or inconsistent results are classic indicators of potential off-target effects. When a small molecule interacts with unintended proteins or pathways, it can lead to a range of cellular responses that are independent of its intended mechanism of action. It is crucial to systematically investigate this possibility.
Q2: How can I begin to identify potential off-target interactions of my compound?
A2: A multi-pronged approach is recommended. Start with in silico methods such as searching chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds and their known targets. Subsequently, employ in vitro screening assays, such as broad-panel kinase screens or receptor binding assays, to identify potential off-target binding partners.
Q3: What experimental controls are essential to differentiate between on-target and off-target effects?
A3: Several controls are critical:
-
Structural Analogs: Use a structurally similar but inactive analog of your compound. This control should not engage the intended target but may still interact with off-targets.
-
Target Knockdown/Knockout: If the on-target effect is a decrease in protein function, silencing the target gene (e.g., using siRNA or CRISPR) should phenocopy the compound's effect. If the compound still produces the effect in a target-knockout system, it is likely an off-target effect.
-
Rescue Experiments: In a system where the target is knocked down or inhibited, expressing a version of the target that is resistant to your compound should rescue the on-target phenotype but not the off-target effects.
-
Dose-Response Analysis: A clear dose-response relationship for the intended effect is expected. Off-target effects may appear at different concentration ranges.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes
Possible Cause: The compound may be interacting with proteins essential for cell survival or proliferation, independent of its intended target.
Troubleshooting Steps:
-
Confirm with Multiple Cell Lines: Test the compound's effect on a panel of cell lines with varying expression levels of the intended target.
-
Perform a Cell Cycle Analysis: Use flow cytometry to determine if the compound is causing arrest at a specific phase of the cell cycle.
-
Conduct Apoptosis Assays: Measure markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if the compound induces programmed cell death.
Issue 2: Contradictory Results with Other Known Inhibitors of the Same Target
Possible Cause: Your compound may have a different off-target profile than other inhibitors for the same target, leading to divergent phenotypic outcomes.
Troubleshooting Steps:
-
Direct Comparison: Perform a head-to-head comparison of your compound with at least two other well-characterized inhibitors of the same target in the same assay.
-
Off-Target Panel Screening: Run your compound and the other inhibitors through the same off-target screening panel (e.g., a kinase panel) to compare their selectivity profiles.
-
Literature Review: Deeply investigate the known off-target effects of the other inhibitors to see if they can explain the differing results.
Data Presentation
Table 1: Example Kinase Selectivity Profile
| Kinase | IC50 (nM) for Compound X | IC50 (nM) for Inactive Analog | Fold Selectivity |
| Target Kinase | 10 | >10,000 | >1000 |
| Off-Target 1 | 500 | >10,000 | 20 |
| Off-Target 2 | 2,500 | >10,000 | 4 |
| Off-Target 3 | >10,000 | >10,000 | N/A |
Table 2: Example Cellular Assay Comparison
| Assay | Compound X (EC50, nM) | Compound Y (EC50, nM) | Target Knockdown (siRNA) |
| Target Inhibition | 15 | 25 | 85% inhibition |
| Cell Proliferation | 100 | 500 | 40% inhibition |
| Apoptosis Induction | >10,000 | 1,200 | No significant induction |
Experimental Protocols
Protocol 1: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
-
Cell Culture: Grow cells to 80-90% confluency.
-
Compound Treatment: Treat cells with the desired concentration of the compound or vehicle control for 1-2 hours.
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer.
-
Heat Shock: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blot. A shift in the melting curve indicates target engagement.
Protocol 2: Off-Target Identification using Affinity Chromatography
-
Compound Immobilization: Covalently link your compound to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from the experimental cell line.
-
Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow binding.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Visualizations
Caption: On-target vs. off-target signaling pathways.
Caption: Workflow for troubleshooting off-target effects.
Improving the stability of MRS8247 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the hypothetical compound MRS8247 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after storage. What could be the cause?
A1: Precipitation of this compound from a stock solution upon storage can be due to several factors. Poor solubility in the chosen solvent is a primary reason.[1] Over time, especially with temperature fluctuations, the compound may fall out of solution. Another possibility is that the compound is degrading into a less soluble product.[1]
Q2: I'm observing a decrease in the activity of this compound in my cell-based assays over time. Why is this happening?
A2: A gradual loss of activity in cell-based assays often points to the instability of the compound within the culture medium.[2] This could be due to several factors:
-
Degradation in the aqueous environment: The buffered, aqueous nature of cell culture medium (typically around pH 7.4) may lead to the chemical degradation of this compound.[2]
-
Metabolism by cells: The cells in your assay may be metabolizing this compound into an inactive form.[2]
-
Adsorption to plasticware: The compound might be sticking to the surfaces of your cell culture plates or other plasticware, which reduces its effective concentration in the medium.[2]
Q3: What are the primary drivers of chemical degradation for a compound like this compound in an aqueous buffer?
A3: Several factors can contribute to the degradation of a compound in an aqueous solution.[1] For small molecules, common causes include:
-
Hydrolysis: If this compound contains functional groups like esters or amides, it may be susceptible to cleavage by water. This process can be influenced by the pH of the buffer.[1]
-
Oxidation: Compounds with electron-rich parts can be sensitive to oxidation. Dissolved oxygen in the buffer or exposure to light can promote this type of degradation.[1]
-
Photodegradation: Exposure to light, especially UV light, can cause some compounds to degrade.[3]
Q4: How can I quickly check the stability of my this compound solution?
A4: A straightforward way to assess stability is to prepare a solution of this compound at a known concentration in your desired solvent or buffer. You can then take samples at different time points (e.g., 0, 2, 4, 8, and 24 hours) and under various conditions (e.g., 4°C, room temperature, 37°C).[1] These samples can be analyzed using methods like HPLC or LC-MS to see if the peak area of the parent compound decreases or if new peaks corresponding to degradation products appear.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Precipitate in Stock Solution | Poor solubility or degradation to an insoluble product.[1] | - Prepare a more diluted stock solution.- Try a different solvent with better solubilizing properties.- Analyze the precipitate to see if it's the original compound or a degradant.[1] |
| Loss of Activity in Cell-Based Assays | Degradation in culture medium, adsorption to plasticware, or poor cell permeability.[1][2] | - Check the stability of the compound in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Conduct assays to evaluate cell permeability.[1] |
| Inconsistent Results Between Experiments | Inconsistent solution preparation or variable storage times/conditions.[1] | - Standardize the protocol for preparing solutions.- Prepare fresh solutions for each experiment whenever possible.[1] |
| Appearance of New Peaks in HPLC/LC-MS | Compound degradation.[1] | - Adjust the pH of the buffer to a range where the compound is more stable.- Protect the solution from light by using amber vials or wrapping containers in aluminum foil.- If the compound is sensitive to oxygen, prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC or LC-MS system
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Low-adsorption vials
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Working Solution: Dilute the stock solution with the aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is low and compatible with your analytical method.
-
Incubation: Aliquot the working solution into separate vials for each time point and temperature condition. Incubate the vials at the selected temperatures.[1]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.[1]
-
Quenching (if necessary): To stop further degradation, you can add an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins in the buffer.[1]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant using HPLC or LC-MS to quantify the remaining amount of this compound.[1]
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway showing this compound as an antagonist.
References
Technical Support Center: Preventing Compound Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of poorly soluble compounds, such as MRS8247, in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound (this compound) precipitating out of my aqueous buffer?
A1: Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue stemming from their low water solubility. When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the compound may crash out as it is no longer soluble in the predominantly aqueous environment. This phenomenon is often referred to as "solvent-shift" precipitation.
Q2: What is the first step I should take to address precipitation?
A2: The first step is to ensure that your compound is fully dissolved in the initial stock solvent (e.g., 100% DMSO) before diluting it into the aqueous buffer.[1] Use a vortex mixer or sonicator to aid dissolution.[1] It is crucial to start with a clear, homogenous stock solution.
Q3: Can the way I dilute my compound make a difference?
A3: Yes, the dilution technique is critical. Rapidly mixing a small volume of your concentrated stock solution into a larger volume of pre-warmed (e.g., 37°C) aqueous buffer can help.[1] This rapid dispersion can prevent the local concentration of the compound from exceeding its solubility limit. Avoid adding the aqueous buffer to the concentrated stock solution.
Q4: Are there any additives I can use to increase the solubility of my compound in the buffer?
A4: Several types of solubility enhancers can be employed:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent solubility in aqueous solutions.[2][3][4] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used derivative.[1]
-
Surfactants: Surfactants, or detergents, can form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility. Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are often used in biological assays.
-
Co-solvents: In some instances, a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can be included in the final buffer to help maintain solubility. However, the concentration must be carefully optimized to avoid adverse effects on the experimental system.
Q5: How does pH affect the solubility of my compound?
A5: The pH of the buffer can significantly impact the solubility of ionizable compounds. For a weakly basic compound, decreasing the pH (making the buffer more acidic) will increase its solubility. Conversely, for a weakly acidic compound, increasing the pH (making the buffer more basic) will enhance its solubility. If the pKa of your compound is known, you can adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble, ionized form.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.
Step 1: Optimize the Stock Solution and Dilution Protocol
Before exploring more complex solutions, ensure your basic methodology is optimized.
Experimental Protocol: Preparation of a Working Solution of a Poorly Soluble Compound
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the compound (e.g., this compound) in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing or sonicating. The solution should be clear.
-
-
Perform Serial Dilutions (if necessary):
-
If a range of concentrations is needed, perform serial dilutions of the primary stock solution in 100% DMSO.
-
-
Dilute into Aqueous Buffer:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing or rapidly stirring the buffer, add the DMSO stock solution dropwise to achieve the final desired concentration. The final concentration of DMSO should typically be kept below 1% (v/v) to minimize solvent effects on biological systems.
-
Step 2: Employ Solubility Enhancers
If optimizing the dilution protocol is insufficient, the next step is to incorporate solubility enhancers into your aqueous buffer.
Data Presentation: Effect of Solubility Enhancers on Compound Solubility
The following table provides hypothetical data on the solubility of a poorly soluble compound ("Compound X") in a phosphate-buffered saline (PBS) at pH 7.4 with and without various solubility enhancers.
| Buffer Composition | Maximum Solubility of Compound X (µM) |
| PBS, pH 7.4 | 5 |
| PBS, pH 7.4 + 0.1% (w/v) (2-Hydroxypropyl)-β-cyclodextrin | 50 |
| PBS, pH 7.4 + 0.05% (v/v) Tween 80 | 35 |
| PBS, pH 7.4 + 1% (v/v) Ethanol | 15 |
Experimental Protocol: Using Solubility Enhancers
-
Prepare the Buffer with the Solubility Enhancer:
-
Add the chosen solubility enhancer (e.g., (2-Hydroxypropyl)-β-cyclodextrin or Tween 80) to the aqueous buffer at the desired concentration.
-
Ensure the enhancer is fully dissolved.
-
-
Follow the Optimized Dilution Protocol:
-
Use the buffer containing the solubility enhancer and follow the dilution steps outlined in Step 1.
-
Step 3: Adjust the Buffer pH
For ionizable compounds, adjusting the pH of the buffer can be a powerful tool to prevent precipitation.
Experimental Protocol: pH Optimization
-
Determine the Compound's pKa:
-
If the pKa of your compound is unknown, this may need to be determined experimentally or through computational prediction.
-
-
Prepare Buffers at Different pH Values:
-
Prepare a series of buffers with pH values that will favor the ionized (more soluble) form of your compound. For a weak base, test buffers with lower pH values. For a weak acid, test buffers with higher pH values.
-
-
Test Solubility:
-
Prepare your compound in each buffer using the optimized dilution protocol and observe for any precipitation. Determine the optimal pH that maintains solubility without compromising experimental integrity.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting the precipitation of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Overcoming Poor Solubility of P2Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility challenges with P2Y1 receptor antagonists. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure experimental success and data integrity.
Understanding the P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) primarily activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3][4] Its activation is crucial for initiating platelet aggregation and is implicated in various physiological processes.[1][4][5] The canonical signaling pathway involves the coupling of the receptor to Gq proteins, which in turn activates Phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses like platelet shape change.[1][4][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues related to the poor solubility of P2Y1 antagonists.
Q1: My P2Y1 receptor antagonist is not dissolving in aqueous buffers. What should I do?
A1: This is a common issue as many P2Y1 antagonists, particularly non-nucleotide structures like BPTU, have poor aqueous solubility.[4]
-
Troubleshooting Steps:
-
Consult the Datasheet: Always begin by checking the manufacturer's datasheet for recommended solvents. For example, MRS2179 is available as a salt form (tetrasodium or ammonium) which is readily soluble in water.[7][8]
-
Use an Organic Co-Solvent: For highly hydrophobic compounds, prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol (B145695).[9] Subsequently, dilute this stock solution into your aqueous experimental buffer.
-
Important: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting cell viability or experimental outcomes. Run a vehicle control with the same final concentration of the solvent.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Adjusting the pH of the buffer may improve solubility, but this should be done cautiously to avoid degrading the compound or affecting the biological system.[9][10]
-
Q2: My antagonist precipitates when I dilute my organic stock solution into the aqueous experimental medium. How can I prevent this?
A2: This occurs when the antagonist's concentration exceeds its solubility limit in the final aqueous solution. This uncontrolled precipitation can lead to inaccurate results.[9]
-
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to work at a lower final concentration of the antagonist.
-
Use a Different Co-Solvent: Some co-solvents are more effective than others at keeping a compound in solution upon aqueous dilution.[9] Consider trying an alternative to DMSO, such as ethanol or propylene (B89431) glycol.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can be used to maintain solubility.[10][11] However, you must validate that the surfactant does not interfere with your assay.
-
Sonication: Briefly sonicating the solution after dilution can help break up aggregates and re-dissolve the precipitate. Use a bath sonicator to avoid heating the sample.
-
Prepare Fresh Dilutions: Do not store diluted working solutions for long periods. Prepare them fresh from the concentrated stock solution just before each experiment.
-
Q3: Which P2Y1 antagonists are known to have solubility issues, and which are more soluble?
A3: Solubility varies significantly between different classes of P2Y1 antagonists.
-
Generally Poor Solubility: Non-nucleotide antagonists, such as the diarylurea-based compound BPTU , are known for having poor aqueous solubility, which has limited their clinical progression.[4][12]
-
Generally Good Solubility: Nucleotide-based antagonists, especially their salt forms, tend to be much more water-soluble.
-
MRS2179 (as a tetrasodium (B8768297) or ammonium (B1175870) salt) is soluble in water up to 50-100 mM.[7]
-
MRS2500 , a potent antagonist, is also a nucleotide analogue and is often used as a pharmacological probe.[13]
-
Q4: Can I use techniques like solid dispersion or nanotechnology to improve solubility for my in vivo studies?
A4: Yes, for drug development and in vivo applications, more advanced formulation strategies are often necessary.
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix (like PEG or PVP) at a molecular level.[10][11][14] This can significantly enhance dissolution rate and solubility.[11]
-
Nanosuspensions: Reducing the particle size of the antagonist to the nanometer range increases the surface area, which can improve the dissolution rate.[9][11][15]
-
Lipid-Based Formulations: Incorporating the antagonist into lipid vehicles such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[16][17][18]
These advanced methods require specialized equipment and formulation expertise.
Data Presentation: Solubility of Common P2Y1 Antagonists
The table below summarizes the solubility of common P2Y1 antagonists. Note that values for poorly soluble compounds are often not explicitly stated, and "poor" or "low" aqueous solubility is noted instead.
| Antagonist | Chemical Class | Solubility in Water | Recommended Stock Solvent |
| MRS2179 (salt form) | Nucleotide Analogue | Good (50-100 mM)[7] | Water, Aqueous Buffers |
| MRS2279 | Nucleotide Analogue | Good (as a salt) | Water, Aqueous Buffers |
| MRS2500 | Nucleotide Analogue | Good (as a salt) | Water, Aqueous Buffers |
| BPTU | Diarylurea | Poor/Low[4] | DMSO, Ethanol |
| PPADS (salt form) | Non-selective Purinergic | Good | Water, Aqueous Buffers |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for a Water-Soluble Antagonist (e.g., MRS2179 tetrasodium salt)
-
Calculate Required Mass: Based on the molecular weight (e.g., 513.16 g/mol for MRS2179 tetrasodium salt) and desired stock concentration (e.g., 10 mM), calculate the mass of the antagonist needed.
-
Reconstitution: Add the appropriate volume of high-purity water or a suitable buffer (e.g., PBS, HEPES) to the vial containing the antagonist.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but check the compound's stability first.
-
Sterilization (if for cell culture): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the manufacturer.[7]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration directly in your experimental medium.
Protocol 2: Preparation of Stock and Working Solutions for a Poorly Soluble Antagonist (e.g., BPTU)
-
Stock Solution Preparation (e.g., 10-50 mM in 100% DMSO):
-
Accurately weigh the antagonist powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration.
-
Vortex vigorously. If needed, use a bath sonicator for 5-10 minutes to aid dissolution. Ensure the solution is clear with no visible particulates.
-
Aliquot into small volumes and store at -20°C, protected from light and moisture.
-
-
Working Solution Preparation:
-
Prepare your working solution immediately before use.
-
Perform serial dilutions from the DMSO stock into your final aqueous experimental buffer (e.g., cell culture media, assay buffer).
-
Crucially , add the antagonist stock dropwise to the buffer while vortexing to facilitate rapid mixing and minimize precipitation.
-
Ensure the final DMSO concentration is below the tolerance level for your specific assay (e.g., <0.1% for sensitive cell lines).
-
-
Vehicle Control: Always prepare and run a vehicle control containing the same final concentration of DMSO as your highest antagonist concentration to account for any solvent effects.
References
- 1. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 2. P2Y receptor - Wikipedia [en.wikipedia.org]
- 3. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 9. ijpbr.in [ijpbr.in]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in MRS8247 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results encountered during experiments with the hypothetical G protein-coupled receptor (GPCR) antagonist, MRS8247.
Troubleshooting Guide
This guide addresses specific issues that may arise during GPCR assays involving this compound.
Q1: Why is there a high background signal in my assay even in the absence of an agonist?
A1: A high background signal can stem from several factors. It could be due to constitutive activity of the expressed GPCR, which can occur with some receptors. Another possibility is non-specific binding of the detection reagents. To address this, consider the following:
-
Use an inverse agonist: If constitutive activity is suspected, an inverse agonist can help reduce the basal signal.[1]
-
Optimize washing steps: Increasing the number and stringency of washing steps can reduce non-specific binding.[1]
-
Include a non-specific binding control: This can be achieved by adding a high concentration of an unlabeled ligand to differentiate between specific and non-specific binding.[1]
Q2: this compound is showing partial or no antagonist activity. What could be the cause?
A2: If this compound is not behaving as a full antagonist, several factors could be at play. The compound itself may not be a full antagonist and could be a partial agonist/antagonist.[1] It's also possible that the ligand has degraded. To troubleshoot this, you should:
-
Perform a full dose-response curve: This will help characterize the activity of this compound and determine if it is a partial or full antagonist.[1]
-
Use a fresh batch of the ligand: This will rule out degradation as a potential cause of inactivity.[1]
-
Verify ligand activity with a positive control: Use a known active compound to confirm that the assay is performing as expected.[1]
Q3: My results are inconsistent across experiments. What are the likely sources of variability?
A3: Inconsistent results can be frustrating and can arise from several sources. One common cause is variability in cell passage number; using cells within a consistent and low passage number range is recommended for all experiments. Pipetting errors, especially with viscous solutions, can also introduce variability. To improve consistency:
-
Maintain consistent cell culture conditions: Use cells from the same passage number range for all experiments.[1]
-
Calibrate pipettes regularly: This is crucial for accurate and reproducible liquid handling.[1]
-
Monitor BRET or FRET ratios across experiments: Consistency in these measurements can help identify and troubleshoot issues related to expression levels or sensor sensitivity.[2]
Q4: I'm observing unexpected signaling pathway activation. Could this compound be biased?
A4: Yes, it is possible that this compound exhibits ligand bias. This phenomenon occurs when a ligand preferentially activates one downstream signaling pathway over another for the same GPCR. For instance, a ligand might block G-protein signaling but not β-arrestin recruitment. To investigate this:
-
Test for activity in multiple downstream pathways: Assess the effect of this compound on different signaling pathways, such as cAMP production, β-arrestin recruitment, and calcium mobilization.[1] This will provide a more complete pharmacological profile of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is designed as a competitive antagonist for a specific G protein-coupled receptor (GPCR). In theory, it binds to the receptor's active site, preventing the endogenous agonist from binding and initiating downstream signaling cascades. GPCRs are the largest family of membrane proteins and are involved in nearly all physiological processes.[3]
Q2: Could the unexpected results be due to off-target effects of this compound?
A2: Yes, off-target effects are a possibility. These occur when a compound interacts with unintended molecular targets.[4] This can lead to unexpected physiological responses or assay interference. Thorough characterization of your ligands, including their purity and potential for off-target effects, is a key consideration in assay development.[1]
Q3: How can I verify the surface expression of the target GPCR in my cell line?
A3: Verifying cell surface expression is a critical step. An enzyme-linked immunosorbent assay (ELISA) on non-permeabilized cells using an antibody against an extracellular epitope of the receptor is a common method. Alternatively, flow cytometry with a fluorescently labeled antibody or ligand can be used to quantify surface expression.
Q4: What are some general challenges when studying GPCRs that could contribute to these issues?
A4: Studying GPCRs presents several inherent challenges. Due to their complex structure and membrane localization, they can be difficult to work with.[3] Generating specific, high-affinity antibodies against GPCRs can be problematic due to their insolubility.[3] Additionally, GPCRs can form homodimers and heterodimers, which adds another layer of complexity to their function and can be challenging to study in their native environment.[3][5]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
This table illustrates a hypothetical scenario where this compound shows a rightward shift in the agonist dose-response curve, indicative of competitive antagonism.
| Agonist Concentration (nM) | Response without this compound (% of max) | Response with 10 nM this compound (% of max) |
| 0.1 | 5 | 2 |
| 1 | 20 | 8 |
| 10 | 50 | 25 |
| 100 | 85 | 60 |
| 1000 | 100 | 95 |
Table 2: Troubleshooting High Background Signal
This table presents hypothetical data from an experiment aimed at troubleshooting a high background signal.
| Condition | Signal (Relative Luminescence Units) |
| No Cells | 1,000 |
| Cells Only (No Agonist) | 15,000 |
| Cells + Inverse Agonist | 5,000 |
| Cells + Agonist | 50,000 |
| Cells + Agonist + High Conc. Unlabeled Ligand | 16,000 |
Experimental Protocols
Protocol 1: cAMP Measurement for Gs and Gi-coupled GPCRs
This protocol outlines a general procedure for measuring changes in intracellular cyclic AMP (cAMP) levels, a common downstream second messenger for Gs and Gi-coupled GPCRs.[1]
-
Cell Culture and Plating: Culture cells expressing the GPCR of interest in a suitable multi-well plate (e.g., a 96-well plate). Allow cells to grow to near confluency.[1]
-
Ligand Preparation: Prepare a stock solution of the agonist and this compound. Create serial dilutions of both compounds in an appropriate assay buffer.
-
Antagonist Pre-incubation: Add the desired concentrations of this compound to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist at various concentrations to the wells containing the antagonist and control wells. Incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors).
-
Data Analysis: Plot the agonist dose-response curves in the presence and absence of this compound to determine the IC50 of the antagonist.
Mandatory Visualization
Caption: Antagonistic action of this compound on a hypothetical GPCR signaling pathway.
Caption: A troubleshooting workflow for unexpected experimental outcomes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR - Structure, Function and Challenges - LubioScience [lubio.ch]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of MRS8247
Technical Support Center: MRS8247
Topic: Best Practices for Long-Term Storage of this compound
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of research compounds is critical for reproducible and reliable experimental outcomes. This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed, amber vial to protect it from light and moisture.[1][2] Storing the compound in a desiccated environment is also recommended to prevent degradation from humidity.[3]
Q2: How does light exposure affect the stability of this compound?
A2: this compound is a photosensitive compound.[2][4] Exposure to UV or visible light can lead to photodegradation, resulting in a loss of compound activity and the formation of impurities.[2][4] It is crucial to handle the compound in low-light conditions and store it in light-protecting containers.[2][5]
Q3: Can I store this compound in a solution?
A3: While storing this compound as a solid is preferred for long-term stability, solutions can be prepared for immediate or short-term use. If you need to store a solution, it is recommended to prepare aliquots in a suitable solvent, purge with an inert gas like argon or nitrogen to prevent oxidation, and store at -80°C.[6] Avoid repeated freeze-thaw cycles.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution.[2] However, significant degradation may not be visually apparent.[2] Therefore, periodic analytical testing, such as HPLC or LC-MS, is recommended to assess the purity and integrity of the compound, especially for long-term stored samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage (e.g., exposure to light, elevated temperature, or moisture).[1][2][6] | 1. Verify storage conditions. Ensure the compound is stored at the recommended temperature and protected from light.[1][2]2. Use a fresh aliquot of this compound that has been stored correctly.3. Perform an analytical check (e.g., HPLC) to confirm the purity of the stored compound. |
| Variability between experimental replicates | Inconsistent sample handling leading to degradation. Repeated freeze-thaw cycles of stock solutions. | 1. Prepare single-use aliquots of this compound solutions to avoid freeze-thaw cycles.2. Ensure consistent handling procedures, minimizing exposure to light and ambient temperatures during experimental setup.[2][5] |
| Visible changes in the solid compound (e.g., color change) | Significant degradation has likely occurred due to prolonged exposure to adverse conditions.[2] | 1. Discard the affected vial of the compound.2. Review and improve storage and handling protocols to prevent future occurrences.[2] |
| Precipitate formation in a stock solution | The solution may be supersaturated, or the compound may be degrading. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution.2. If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded. |
Experimental Protocols
Protocol: Assessment of this compound Stability Under Different Storage Conditions
This protocol outlines a method to evaluate the long-term stability of this compound under various storage temperatures.
1. Materials:
- This compound (solid)
- Amber glass vials
- HPLC-grade solvent (e.g., DMSO or acetonitrile)
- Desiccator
- Temperature-controlled storage units (-80°C, -20°C, 4°C, and 25°C)
- HPLC system with a suitable column
2. Method:
- Weigh out equal amounts of solid this compound into multiple amber glass vials.
- Tightly seal the vials. For an inert atmosphere condition, gently flush the vials with argon or nitrogen before sealing.
- Place a set of vials in each of the following storage conditions:
- -80°C in a desiccator
- -20°C in a desiccator
- 4°C in a desiccator
- 25°C (room temperature) in a desiccator
- At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening to prevent condensation.
- Prepare a solution of known concentration in the chosen HPLC solvent.
- Analyze the sample by HPLC to determine the purity of this compound.
- Compare the purity at each time point to the initial purity at time 0.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C or below | Minimizes chemical degradation and preserves compound integrity.[1] |
| Light Exposure | Store in the dark (amber vials) | Prevents photodegradation of the photosensitive compound.[2][5] |
| Humidity | Store in a desiccated environment | Prevents hydrolysis and moisture-induced degradation.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) for solutions | Prevents oxidation of the compound.[6] |
| Container | Tightly sealed glass vials | Prevents contamination and evaporation.[3][6] |
Table 2: Hypothetical Stability of this compound Over 12 Months
| Storage Temperature | Purity at 0 Months | Purity at 3 Months | Purity at 6 Months | Purity at 12 Months |
| -80°C | 99.8% | 99.7% | 99.8% | 99.6% |
| -20°C | 99.8% | 99.5% | 99.2% | 98.9% |
| 4°C | 99.8% | 97.2% | 95.1% | 91.5% |
| 25°C | 99.8% | 90.5% | 82.3% | 70.1% |
Mandatory Visualization
Caption: Logical workflow for ensuring the long-term stability of this compound.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. gmpplastic.com [gmpplastic.com]
Technical Support Center: Minimizing Variability in Platelet Aggregation Assays with MRS8247
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRS8247 and other P2Y1 receptor antagonists in platelet aggregation assays. Our goal is to help you achieve more consistent and reliable results by addressing common sources of variability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in platelet aggregation?
This compound is a selective antagonist of the P2Y1 purinergic receptor. In platelet aggregation, adenosine (B11128) diphosphate (B83284) (ADP) is a key agonist that binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1] The P2Y1 receptor, when activated by ADP, initiates platelet shape change and a transient aggregation phase through the Gq pathway, leading to an increase in intracellular calcium.[2][3][4] this compound competitively blocks the P2Y1 receptor, thereby inhibiting the initial phase of ADP-induced platelet aggregation.[1][2] It is important to note that complete inhibition of ADP-induced aggregation often requires dual antagonism of both P2Y1 and P2Y12 receptors.[1]
Q2: I am not seeing any inhibition of platelet aggregation with this compound. What are the possible causes?
Several factors could contribute to a lack of inhibition. Consider the following:
-
This compound Concentration: Ensure you are using an appropriate concentration of this compound. An effective concentration can be influenced by the specific agonist and its concentration used in your assay. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup.
-
Agonist Choice: this compound is a specific antagonist for the P2Y1 receptor. Therefore, it will primarily inhibit aggregation induced by ADP.[1] Its effect on aggregation induced by other agonists like collagen or thrombin may be less pronounced or indirect, as these agonists can activate platelets through multiple pathways.[1]
-
Reagent Quality: Verify the integrity of your this compound stock solution. Improper storage, such as repeated freeze-thaw cycles, can degrade the compound. Ensure it is stored according to the manufacturer's recommendations.
-
Platelet Preparation: The method of platelet preparation can significantly impact results. The use of washed platelets is often recommended to remove plasma components that might interfere with the assay.[5]
Q3: My platelet aggregation results with this compound show high variability between replicates. What could be the issue?
High variability in platelet aggregation assays is a common challenge and can arise from several pre-analytical and analytical factors:[6]
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of this compound and agonists, can introduce significant error.[7]
-
Mixing: Ensure gentle but thorough mixing of the platelet suspension to maintain a homogenous sample. Avoid vigorous vortexing, which can prematurely activate platelets.[7]
-
Temperature Control: Maintain a constant temperature of 37°C throughout the assay, as temperature fluctuations can affect platelet function.[7]
-
Platelet Count: Standardize the platelet count in your platelet-rich plasma (PRP) to a consistent level (typically 200-300 x 10⁹/L) to minimize variability between experiments.
-
Time from Blood Draw: Process blood samples promptly after collection. Platelet responsiveness can change with prolonged storage, and it is recommended to complete the assay within 3-4 hours of blood collection.[3][8]
Q4: I am observing spontaneous platelet aggregation in my control samples (without agonist). What should I do?
Spontaneous platelet aggregation can be caused by:
-
Pre-analytical Errors: Traumatic venipuncture, improper sample mixing, or temperature fluctuations can pre-activate platelets.[3]
-
Sample Storage: Prolonged storage of blood samples can lead to spontaneous aggregation. It is recommended to perform the assay as soon as possible after blood collection.
-
Underlying Conditions: Certain medical conditions or medications in the blood donor can lead to platelet hyperreactivity.
To troubleshoot, review your blood collection and handling procedures. Ensure a clean venipuncture and gentle handling of the blood tubes. If the issue persists, it may be necessary to obtain a fresh blood sample.
II. Troubleshooting Guide
This guide provides a structured approach to common problems encountered during platelet aggregation assays with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| No aggregation with any agonist | Technical Error: Instrument not calibrated; stir bar missing or not rotating. | Check instrument calibration with PRP (0% aggregation) and PPP (100% aggregation). Ensure a stir bar is present and rotating in the cuvette. |
| Reagent Issue: Expired or improperly stored agonists or this compound. | Verify the expiration dates and storage conditions of all reagents. Prepare fresh dilutions of agonists and this compound. | |
| Sample Issue: Accidentally used platelet-poor plasma (PPP) instead of platelet-rich plasma (PRP). | Visually inspect the plasma; PRP is typically cloudier than PPP. Confirm the correct sample was used. | |
| Biological/Patient Factor: Severe platelet function defect (e.g., Glanzmann's thrombasthenia); patient on potent antiplatelet therapy. | Review donor medication history. If a defect is suspected, further diagnostic tests may be needed. | |
| Reduced aggregation with all agonists | Pre-analytical Variable: Lipemic sample (cloudy plasma due to high lipid content). | Collect samples from fasting individuals to minimize lipemia, which can interfere with light transmission. |
| Sample Handling: Platelets activated during collection or processing. | Ensure atraumatic venipuncture and gentle mixing of blood tubes. Avoid vigorous shaking or vortexing. | |
| Inconsistent or variable aggregation curves | Pipetting Inaccuracy: Inconsistent volumes of reagents added. | Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. |
| Inadequate Mixing: Non-homogenous platelet suspension. | Ensure gentle and consistent mixing of the PRP before and during the assay. | |
| Temperature Fluctuations: Inconsistent incubation temperature. | Ensure the aggregometer is maintained at a stable 37°C.[7] | |
| Spontaneous aggregation in control wells | Platelet Pre-activation: Traumatic blood draw or rough handling of samples. | Use a larger gauge needle for venipuncture and handle blood samples gently. |
| Incorrect Anticoagulant Ratio: Improper filling of blood collection tubes. | Ensure blood collection tubes are filled to the indicated volume to maintain the correct blood-to-anticoagulant ratio (typically 9:1).[2] |
III. Experimental Protocols
A. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol outlines the standard procedure for preparing PRP and PPP for use in light transmission aggregometry (LTA).
-
Blood Collection:
-
Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days.
-
Use a 19- or 21-gauge needle for a clean venipuncture to minimize platelet activation.[2]
-
Collect blood into tubes containing 3.2% sodium citrate, ensuring a 9:1 blood-to-anticoagulant ratio.[2][3]
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant. Do not shake.
-
Keep the blood at room temperature (18-24°C). Do not refrigerate.
-
-
PRP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[3]
-
Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette, avoiding the buffy coat (white blood cell layer).
-
Transfer the PRP to a clean, capped plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
-
PPP Preparation:
-
Centrifuge the remaining blood at a high speed (e.g., >1500 x g) for 15 minutes at room temperature.[3]
-
Carefully aspirate the supernatant (PPP) and transfer it to a separate clean plastic tube.
-
B. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the general procedure for performing a platelet aggregation assay with this compound.
-
Instrument Setup and Calibration:
-
Assay Procedure:
-
Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette into the sample well of the aggregometer and allow it to incubate at 37°C for a specified time (e.g., 1-2 minutes) to establish a stable baseline.
-
Add a small, precise volume of this compound solution or vehicle control (e.g., saline or DMSO, ensuring the final concentration of the vehicle is minimal and does not affect platelet function) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).
-
Add a small, precise volume of the chosen agonist (e.g., ADP) to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.
-
Repeat the procedure for each concentration of this compound and agonist to be tested.
-
IV. Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents IC50 values for other well-characterized P2Y1 receptor antagonists as a reference. These values can provide a general expectation for the potency of P2Y1 antagonists in inhibiting platelet aggregation.
Table 1: IC50 Values of Various P2Y1 Receptor Antagonists
| Antagonist | Assay Condition | IC50 Value | Reference |
| MRS2179 | ADP-induced platelet aggregation | ~100 nM (Kb) | |
| MRS2279 | ADP-induced platelet aggregation | 51.6 nM | |
| MRS2500 | ADP-induced platelet aggregation | Potent inhibitor (specific value not provided) | |
| PIT | Human P2Y1 receptor | 0.14 µM | |
| YM-254890 | ADP-induced platelet aggregation | < 0.6 µM |
Disclaimer: The IC50 values presented are from various sources and may have been determined under different experimental conditions. These values should be used as a general guide. It is highly recommended to determine the IC50 of this compound under your specific experimental conditions.
V. Mandatory Visualizations
A. Signaling Pathway of ADP-Induced Platelet Aggregation and Inhibition by this compound
Caption: ADP-induced platelet aggregation pathway and the inhibitory action of this compound on the P2Y1 receptor.
B. Experimental Workflow for Platelet Aggregation Assay with this compound
Caption: A step-by-step workflow for conducting a platelet aggregation assay with this compound.
C. Troubleshooting Logic for High Variability in Results
Caption: A logical flowchart for troubleshooting high variability in platelet aggregation assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senpro.com [senpro.com]
- 4. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Platelet Aggregation and Low-Density Lipoprotein Oxidation by Premna foetida Extract and Its Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Batch-to-Batch Variation of Small Molecule Inhibitors: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variation of small molecule inhibitors, using "MRS8247" as a representative example. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering inconsistencies with their small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of different batches of this compound in our cellular assays. What could be the underlying cause?
A1: Batch-to-batch variation in the efficacy of a small molecule inhibitor like this compound can stem from several factors. The most common causes include differences in purity, the presence of residual solvents or impurities from the synthesis process, and variations in the solid-state properties (e.g., crystal polymorph) of the compound. It is also possible that the compound's stability has been compromised during storage or handling.
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: To confirm the identity and purity of a new batch, a panel of analytical tests should be performed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique to both identify the compound and assess its purity.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the molecule. Other methods like Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for identity confirmation.[4]
Q3: What is an acceptable level of purity for a small molecule inhibitor in research experiments?
A3: For in vitro experiments, a purity of >95% is generally recommended. However, for more sensitive applications, such as in vivo studies or enzymatic assays, a purity of >98% or even >99% might be necessary. The required purity level can be context-dependent, and it is crucial to establish a consistent quality standard for your experiments.
Q4: Can minor impurities really have a significant impact on our experimental results?
A4: Yes, even minor impurities can have a significant biological effect. Impurities could be structurally related to the active compound and act as antagonists, or they could have off-target effects that confound the experimental results. Therefore, it is crucial to profile and, if necessary, identify any significant impurities.[3][5]
Q5: How should we properly store and handle this compound to minimize degradation?
A5: The stability of a small molecule can be affected by temperature, light, and moisture. It is essential to follow the storage recommendations provided by the manufacturer. Generally, solid compounds should be stored in a cool, dark, and dry place. For compounds in solution, especially in solvents like DMSO, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between different batches of this compound
Possible Causes:
-
Variation in compound purity.
-
Presence of active or interfering impurities.
-
Degradation of one of the batches.
-
Inaccurate compound concentration.
Troubleshooting Steps:
-
Verify Purity and Identity: Analyze both the "good" and "bad" batches of this compound using LC-MS and NMR to confirm their identity and compare their purity profiles.
-
Quantify Compound Concentration: Accurately determine the concentration of your stock solutions. UV-Vis spectroscopy or a quantitative NMR (qNMR) can be used for this purpose.
-
Assess Stability: If degradation is suspected, re-analyze an older batch that previously performed well to see if its purity has decreased over time.
-
Perform Dose-Response Curve Comparison: If the purity and concentration are confirmed to be the same, carefully repeat the dose-response experiment with both batches side-by-side.
Issue 2: Unexpected or off-target effects observed with a new batch
Possible Causes:
-
Presence of a new impurity with its own biological activity.
-
Contamination of the new batch with another compound.
Troubleshooting Steps:
-
Detailed Impurity Profiling: Use high-resolution LC-MS to create a detailed impurity profile for both the old and new batches.[2][3] Compare the chromatograms to identify any new or significantly increased impurity peaks in the problematic batch.
-
Orthogonal Assays: Test the new batch in a counterscreen or an orthogonal assay to see if it exhibits activity that is independent of the intended target.[6]
Data Presentation
Table 1: Example Quality Control Data for Two Batches of this compound
| Parameter | Batch A (Good Performance) | Batch B (Poor Performance) | Recommended Specification |
| Purity (by HPLC) | 99.2% | 94.5% | >98% |
| Identity (by MS) | Confirmed | Confirmed | Confirmed |
| Major Impurity 1 | 0.5% | 3.2% | <1.0% |
| Major Impurity 2 | 0.2% | 1.8% | <0.5% |
| Residual Solvent | <0.1% | 0.5% (Acetone) | <0.5% |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute this stock solution to a final concentration of 10 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.[1]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Infusion: Directly infuse the diluted sample solution from the HPLC protocol into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), in either positive or negative mode depending on the compound's properties.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight of this compound.
-
-
Data Analysis: Confirm the presence of the ion corresponding to the expected molecular weight ([M+H]+ or [M-H]-) of this compound.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hovione.com [hovione.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for MRS8247 in Cell-Based Assays
Disclaimer: Initial searches for "MRS8247" did not yield specific information on a compound with this designation. The following guide is a generalized resource for researchers using a hypothetical small molecule inhibitor, herein referred to as this compound, in cell-based assays. The principles and protocols described are broadly applicable for optimizing incubation times for novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: As this compound is a hypothetical compound, its precise mechanism of action is not defined. For the purposes of this guide, we will assume this compound is a novel kinase inhibitor designed to induce apoptosis in cancer cell lines. The optimization of incubation time is critical to differentiate between the specific, on-target effects of the inhibitor and non-specific cytotoxicity.
Q2: Why is optimizing the incubation time for this compound crucial?
A2: Optimizing incubation time is essential for several reasons:
-
Mechanism of Action: The time required to observe a biological effect depends on the compound's mechanism. For example, inhibitors of signaling pathways may show effects within hours, while compounds affecting cell cycle progression or inducing apoptosis may require 24-72 hours.[1][2]
-
Cellular Context: Different cell lines have varying doubling times and metabolic rates, which will influence the optimal incubation period.[2]
-
Distinguishing On-Target vs. Off-Target Effects: Short incubation times may not be sufficient to observe the desired biological response, while excessively long incubation periods can lead to secondary effects or general cytotoxicity not related to the specific target of this compound.[3][4]
-
Assay-Specific Requirements: The kinetics of the chosen assay (e.g., MTT, MTS, WST-1) can also influence the optimal incubation time. For example, tetrazolium-based assays require viable cells with active metabolism to generate a signal.[5]
Q3: What are the typical starting points for incubation times in cell-based assays?
A3: A common starting point for incubation times in cell-based assays is 24, 48, and 72 hours.[2] This range often captures key cellular events like cell division and apoptosis. However, for some compounds, shorter or longer incubation times may be necessary.[1] A time-course experiment is the best approach to determine the optimal incubation time for your specific cell line and assay.[3][6]
Q4: How do I differentiate between cytotoxicity and a specific anti-proliferative effect?
A4: To distinguish between general cytotoxicity and a specific anti-proliferative effect, you can:
-
Use Multiple Assays: Combine a metabolic activity assay (e.g., MTT, which measures mitochondrial function in viable cells) with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or Trypan Blue exclusion).[3]
-
Perform a Time-Course Experiment: A specific anti-proliferative effect may take longer to become apparent, while acute cytotoxicity might be observed at earlier time points.
-
Analyze Cell Cycle and Apoptosis Markers: Use techniques like flow cytometry to analyze cell cycle distribution and markers of apoptosis (e.g., Annexin V staining) to understand the mechanism of cell death.[7]
Troubleshooting Guide
Issue 1: No observable effect of this compound at any incubation time.
-
Possible Cause: The concentration of this compound may be too low, or the compound may be inactive.
-
Solution: Verify the identity and purity of your this compound stock. Perform a dose-response experiment with a wide range of concentrations. Ensure proper storage and handling of the compound to maintain its activity.
-
-
Possible Cause: The chosen cell line may not express the target of this compound or may have resistance mechanisms.
-
Solution: Confirm the expression of the target protein in your cell line. Consider using a positive control compound known to elicit a response in your chosen assay and cell line.
-
-
Possible Cause: The incubation time may be too short for the biological effect to manifest.
-
Solution: Extend the time-course experiment to longer time points (e.g., 96 hours), ensuring that the cells in the control wells do not become over-confluent.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding or "edge effects" in the microplate.
-
Solution: Ensure a homogenous cell suspension before and during plating. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[8]
-
-
Possible Cause: Inaccurate pipetting of the compound or assay reagents.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For luminescent or fluorescent assays, ensure there are no bubbles in the wells.
-
-
Possible Cause: Evaporation of media during long incubation times.
-
Solution: Use plates with lids and maintain proper humidity in the incubator. For very long incubations, consider using hydration chambers.[9]
-
Issue 3: Unexpected results at different incubation times (e.g., increased viability at 72h compared to 48h).
-
Possible Cause: The compound may be unstable in the culture medium and degrade over time.
-
Solution: Consider re-dosing the cells with fresh compound and medium at regular intervals during a long incubation period.
-
-
Possible Cause: Cells may be adapting to the presence of the inhibitor.
-
Solution: Analyze cellular responses at earlier time points to capture the initial inhibitory effect.
-
-
Possible Cause: The assay itself may be influenced by the long incubation. For example, in a WST-1 or MTS assay, changes in media pH over time can affect the results.
-
Solution: Ensure that the culture medium is buffered appropriately and that phenol (B47542) red in the medium is accounted for in background measurements.
-
Data Presentation: Recommended Incubation Times for Common Cell-Based Assays
| Assay Type | Principle | Typical Drug Incubation Time | Reagent Incubation Time | Reference |
| MTT | Mitochondrial dehydrogenases in viable cells convert MTT to purple formazan (B1609692) crystals. | 24 - 72 hours | 2 - 4 hours | [3][5] |
| MTS/XTT | Similar to MTT, but produces a soluble formazan product. | 24 - 72 hours | 1 - 4 hours | [5] |
| WST-1/CCK-8 | Utilizes a water-soluble tetrazolium salt, offering higher sensitivity. | 24 - 72 hours | 1 - 4 hours | [10] |
| LDH Release | Measures lactate (B86563) dehydrogenase released from cells with damaged membranes. | 4 - 48 hours | Up to 30 minutes | [3] |
| Annexin V | Detects phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. | 4 - 48 hours | 15 minutes | [7] |
| Caspase Activity | Measures the activity of caspases, key enzymes in the apoptotic cascade. | 4 - 24 hours | 1 - 2 hours | |
| Clonogenic | Assesses the ability of a single cell to form a colony. | 7 - 14 days | N/A | [6] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time using an MTT Assay
Objective: To determine the optimal incubation time for this compound by assessing its effect on cell viability at multiple time points.
Materials:
-
Your chosen cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well tissue culture-treated plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Multi-well spectrophotometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the dose-response curves for each incubation time to determine the IC₅₀ value. The optimal incubation time is typically the one that gives a robust and reproducible dose-response with a clear IC₅₀.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: A logical workflow for troubleshooting a lack of effect with this compound.
References
- 1. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. gap-27.com [gap-27.com]
Validation & Comparative
A Comparative Guide to P2Y1 Receptor Antagonists: MRS2500 vs. MRS2279
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent P2Y1 receptor antagonists, MRS2500 and MRS2279. The P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in platelet aggregation and a promising target for novel antiplatelet therapies. Understanding the nuances of antagonist potency and mechanism of action is critical for advancing research and development in this area.
Introduction to P2Y1 Receptor Antagonism
The P2Y1 receptor plays a crucial role in the initial stages of platelet activation and thrombus formation. Its activation by ADP triggers a signaling cascade that leads to platelet shape change and aggregation. Consequently, antagonists of the P2Y1 receptor are of significant interest for the development of antithrombotic agents. MRS2500 and MRS2279 are two such antagonists that have been extensively studied. Both are potent and selective for the P2Y1 receptor, but they exhibit differences in their chemical structures and biological activities.
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy parameters for MRS2500 and MRS2279 based on in vitro experimental data.
| Parameter | MRS2500 | MRS2279 | Reference |
| Kᵢ (recombinant human P2Y1 receptor) | 0.78 nM | Not explicitly found, but less potent than MRS2500 | [1] |
| IC₅₀ (ADP-induced human platelet aggregation) | 0.95 nM | 62.8 nM (for similar compound MRS2298) | [2] |
| IC₅₀ (inhibition of inhibitory junction potentials) | 14.0 nM | 17.8 nM | [3] |
| Mechanism of Action | Potent, selective, and stable antagonist; Inverse agonist | Selective P2Y1 receptor antagonist; Inverse agonist | [3][4][5] |
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the efficacy of P2Y1 receptor antagonists. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of the antagonist to the human P2Y1 receptor.
Methodology:
-
Membranes from cells recombinantly expressing the human P2Y1 receptor are prepared.
-
A constant concentration of a radiolabeled P2Y1 receptor agonist or antagonist (e.g., [³H]MRS2500) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled antagonist (MRS2500 or MRS2279) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Platelet Aggregation Assay for IC₅₀ Determination
Objective: To measure the inhibitory effect of the antagonist on ADP-induced platelet aggregation.
Methodology:
-
Platelet-rich plasma (PRP) is prepared from fresh human blood samples.
-
PRP is pre-incubated with various concentrations of the antagonist (MRS2500 or MRS2279) or vehicle control.
-
Platelet aggregation is induced by the addition of a submaximal concentration of ADP.
-
The change in light transmission through the platelet suspension is monitored over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
The maximum aggregation response is recorded for each antagonist concentration.
-
The IC₅₀ value (the concentration of antagonist that inhibits 50% of the ADP-induced aggregation) is calculated from the concentration-response curve.
Measurement of Inhibitory Junction Potentials (IJPs)
Objective: To assess the effect of the antagonists on purinergic neurotransmission in smooth muscle.
Methodology:
-
Segments of rat colon are mounted in an organ bath containing physiological salt solution.
-
Intracellular recordings of membrane potential are made from smooth muscle cells using glass microelectrodes.
-
Inhibitory junction potentials (IJPs) are evoked by electrical field stimulation (EFS) of intrinsic inhibitory nerves.
-
The antagonists (MRS2500 or MRS2279) are added to the organ bath at various concentrations.
-
The effect of the antagonists on the amplitude of the fast component of the IJP (mediated by P2Y1 receptors) is measured.
-
Concentration-response curves are constructed to determine the IC₅₀ values for the inhibition of the IJP.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow for evaluating P2Y1 antagonists.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Antagonist Evaluation.
Conclusion
Both MRS2500 and MRS2279 are potent and selective antagonists of the P2Y1 receptor, demonstrating efficacy in inhibiting platelet aggregation and purinergic neurotransmission. The available data suggests that MRS2500 exhibits greater potency than MRS2279 in various in vitro assays.[3] Both compounds act as inverse agonists, a mechanistic detail that could be significant for therapeutic applications.[4] The choice between these antagonists for research or drug development purposes will depend on the specific experimental context, including the desired potency, and pharmacokinetic properties for in vivo studies. Further head-to-head comparative studies, particularly in in vivo models of thrombosis and hemostasis, would be beneficial for a more comprehensive understanding of their relative therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of P2Y1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of P2Y1 antagonists, supported by experimental data. The information is compiled from preclinical studies to aid in the evaluation and selection of these compounds for further investigation.
The P2Y1 receptor, an ADP-responsive Gq-coupled receptor, plays a crucial role in the initiation of platelet aggregation and thrombus formation. Its antagonism represents a promising strategy for the development of novel antiplatelet therapies. This guide focuses on the in vivo performance of several key P2Y1 antagonists, evaluating their antithrombotic efficacy and associated bleeding risk.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that is pivotal for platelet activation. Upon ADP binding, the receptor couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change and the initial phase of aggregation.
A Comparative Guide to Validating P2Y1 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1][2] Its role in thrombosis makes it a significant target for antithrombotic drug development.[1][3] Validating the efficacy of P2Y1 receptor antagonists is a critical step in the drug discovery pipeline. This guide provides a comparative overview of common functional assays used to quantify the blockade of the P2Y1 receptor, complete with experimental data and detailed protocols.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is primarily coupled to the Gq/11 family of G proteins.[4] Upon activation by ADP, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[2][5] This calcium mobilization is a hallmark of P2Y1 receptor activation and forms the basis for several functional assays.[5]
References
- 1. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of P2Y Receptor Antagonists: A Guide for Researchers
A comprehensive comparison of the cross-reactivity profile of P2Y receptor antagonists is crucial for the accurate interpretation of experimental results and the development of selective therapeutic agents. This guide provides a comparative overview of the selectivity of various commonly used P2Y receptor antagonists. However, a specific antagonist, MRS8247, could not be profiled as no publicly available data exists for this compound.
Extensive searches of scientific literature and chemical supplier databases did not yield any information on a P2Y receptor antagonist designated this compound. It is possible that this is a typographical error or a compound that is not yet publicly disclosed. Researchers are advised to verify the compound identifier.
This guide will instead focus on the cross-reactivity profiles of several well-characterized P2Y receptor antagonists from the "MRS" series and others, providing data to aid in the selection of the most appropriate tool compounds for specific research applications.
P2Y Receptor Subfamilies and Signaling
The P2Y receptor family, comprised of eight distinct subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), are G protein-coupled receptors (GPCRs) that play vital roles in a myriad of physiological processes.[1] They are broadly classified into two subfamilies based on their primary G protein coupling:
-
Gq/11-coupled receptors: P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11. Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
-
Gi/o-coupled receptors: P2Y12, P2Y13, and P2Y14. Activation of this subfamily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Selectivity Profile of Common P2Y Receptor Antagonists
The following table summarizes the antagonist potency (often expressed as IC50 or KB values) of several widely used P2Y receptor antagonists against a panel of P2Y receptor subtypes. Lower values indicate higher potency.
| Antagonist | Primary Target | P2Y₁ | P2Y₂ | P2Y₄ | P2Y₆ | P2Y₁₁ | P2Y₁₂ | P2Y₁₃ | P2Y₁₄ |
| MRS2179 | P2Y₁ | ~316 nM (KB) | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| MRS2500 | P2Y₁ | 0.95 nM (IC50) | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| AR-C118925XX | P2Y₂ | Inactive | Potent Antagonist | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| MRS2578 | P2Y₆ | Inactive | Inactive | Inactive | 37 nM (IC50) | Inactive | Inactive | Inactive | Inactive |
| PSB-0739 | P2Y₁₂ | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | 24.9 nM (Ki) | >10 µM | >10 µM |
| MRS2211 | P2Y₁₃ | >20-fold selective over P2Y₁ and P2Y₁₂ | - | - | - | - | - | pIC₅₀ = 5.97 | - |
| PPTN | P2Y₁₄ | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | 0.434 nM (KB) |
Data compiled from multiple sources.[1][2] Values should be considered approximate as they can vary depending on the assay conditions.
Experimental Protocols for Determining Antagonist Selectivity
The determination of the cross-reactivity of a P2Y receptor antagonist typically involves a series of in vitro assays using cell lines recombinantly expressing individual human P2Y receptor subtypes. Common methodologies include:
Calcium Mobilization Assay (for Gq/11-coupled receptors)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
Workflow:
References
A Comparative Guide to Antiplatelet Activity: MRS8247 vs. Cangrelor
An extensive search of publicly available scientific literature and databases has revealed no information regarding a compound designated as MRS8247 with antiplatelet activity. Therefore, a direct comparison with cangrelor (B105443), as requested, cannot be provided.
This guide will proceed by detailing the well-documented antiplatelet activity, mechanism of action, and experimental data for cangrelor to serve as a reference for researchers, scientists, and drug development professionals.
Cangrelor: A Profile of a Potent P2Y12 Inhibitor
Cangrelor is a potent, intravenously administered, direct-acting, and reversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3][4] Its distinct pharmacological properties make it a valuable agent in clinical settings requiring rapid and potent antiplatelet effects.[1][3]
Mechanism of Action
Cangrelor functions by directly binding to the P2Y12 receptor on the surface of platelets.[1][2][3] This action competitively inhibits the binding of adenosine (B11128) diphosphate (B83284) (ADP), a crucial signaling molecule that promotes platelet activation and subsequent aggregation.[3][4] Unlike some other P2Y12 inhibitors, cangrelor is an active drug that does not require metabolic conversion to exert its effect, contributing to its rapid onset of action.[2][3] The reversible nature of its binding allows for a quick restoration of platelet function upon discontinuation of the infusion.[1][3]
Signaling Pathway of P2Y12 Receptor Inhibition by Cangrelor
The following diagram illustrates the signaling pathway affected by cangrelor.
Quantitative Data on Cangrelor's Antiplatelet Activity
Clinical studies have consistently demonstrated the potent and rapid antiplatelet effects of cangrelor. The following table summarizes key pharmacodynamic parameters.
| Parameter | Value | Reference |
| Onset of Action | Within 2 minutes | [5] |
| Time to Peak Inhibition | Within minutes of administration | [1] |
| Level of Platelet Inhibition | >90% | [1][5] |
| Half-life | 3-5 minutes | [1] |
| Offset of Action | Platelet function returns to normal within 60 minutes of infusion cessation | [1] |
Experimental Protocols
The antiplatelet activity of cangrelor is typically assessed using light transmission aggregometry (LTA), the gold standard for measuring platelet aggregation.
Light Transmission Aggregometry (LTA) Protocol
Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of an antiplatelet agent.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist solution (e.g., ADP)
-
Cangrelor or vehicle control
-
Aggregometer
Procedure:
-
Sample Preparation: PRP and PPP are prepared from citrated whole blood by differential centrifugation.
-
Baseline Measurement: A cuvette containing PRP is placed in the aggregometer, and the baseline light transmission is set to 0%. A cuvette with PPP is used to set the 100% transmission baseline.
-
Incubation: PRP is incubated with either cangrelor at various concentrations or a vehicle control for a specified period.
-
Agonist Addition: An agonist, such as ADP, is added to the PRP to induce aggregation.
-
Data Acquisition: The change in light transmission is recorded over time as platelets aggregate. Increased light transmission corresponds to increased platelet aggregation.
-
Analysis: The maximum platelet aggregation is determined and compared between the cangrelor-treated and control samples to calculate the percentage of inhibition.
Conclusion
Cangrelor is a well-characterized antiplatelet agent with a rapid and reversible mechanism of action centered on the P2Y12 receptor. Its efficacy has been established through extensive clinical research. Unfortunately, the absence of any identifiable scientific information regarding "this compound" prevents a comparative analysis. Researchers interested in novel antiplatelet agents are encouraged to consult peer-reviewed literature and established scientific databases for validated compounds.
References
- 1. The anti-platelet actions of FR122047, a novel cyclooxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging P2Y12 receptor antagonists: role in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of clinical outcomes with cangrelor plus aspirin versus oral dual antiplatelet therapy in patients supported with venoarterial extracorporeal membrane oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Nucleotide and Non-Nucleotide P2Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in a multitude of physiological processes, most notably in platelet aggregation.[1][2][3] Its critical function in thrombosis has made it a key target for the development of novel antithrombotic agents.[4][5][6] P2Y1 antagonists are broadly classified into two major categories: nucleotide and non-nucleotide derivatives. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and development of P2Y1-targeted therapeutics.
Performance Comparison: Nucleotide vs. Non-Nucleotide Antagonists
The development of P2Y1 antagonists has evolved from early nucleotide-based compounds to more recent non-nucleotide molecules with improved drug-like properties.
Nucleotide Antagonists: These are structurally related to the endogenous agonist ADP. Early examples demonstrated the feasibility of targeting the P2Y1 receptor but often suffered from poor metabolic stability and limited oral bioavailability.[7] However, subsequent medicinal chemistry efforts have led to the development of highly potent and selective nucleotide antagonists. A notable example is MRS2500, a conformationally constrained analogue that exhibits nanomolar affinity for the P2Y1 receptor.[8][9]
Non-Nucleotide Antagonists: The quest for antagonists with better pharmacokinetic profiles spurred the discovery of non-nucleotide antagonists. These compounds, identified through high-throughput screening and subsequent optimization, offer the potential for oral administration and improved in vivo efficacy.[4][8] BPTU is a well-characterized allosteric non-nucleotide antagonist that binds to a site distinct from the nucleotide binding pocket.[10]
The following tables summarize the quantitative data for representative nucleotide and non-nucleotide P2Y1 antagonists, providing a basis for their comparative evaluation.
Table 1: Comparative Affinity (Ki) and Potency (IC50/pKB) of P2Y1 Antagonists
| Antagonist | Class | Species | Assay | Ki (nM) | IC50 (nM) | pKB | Reference |
| MRS2179 | Nucleotide | Human | Radioligand Binding | 84 | - | 6.99 | [11][12] |
| MRS2279 | Nucleotide | Human | Radioligand Binding | 13 | - | 8.10 | [11][12] |
| MRS2500 | Nucleotide | Human | Radioligand Binding | 0.78 | 0.95 | - | [9] |
| BPTU | Non-nucleotide | Human | Radioligand Binding | - | - | - | [10] |
| PPADS | Non-nucleotide | Human | Functional Assay | - | - | 5.2 | [13] |
| MRS2210 | Non-nucleotide | Human | Functional Assay | - | - | 5.6 | [13] |
| NF023 | Non-nucleotide | Human | Functional Assay | - | - | 5.0 | [13] |
| Reactive Blue 2 | Non-nucleotide | Human | Functional Assay | - | - | 5.8 | [13] |
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor, a Gq-coupled receptor, initiates a well-defined signaling cascade.[14][15] Upon ADP binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[14][16] This signaling pathway is fundamental to platelet shape change and the initiation of aggregation.[14][17]
Experimental Protocols
The evaluation of P2Y1 antagonists relies on a battery of well-established in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a receptor.[18][19][20] It directly measures the binding of a radiolabeled ligand to the receptor, and the ability of a test compound to compete with this binding.
Objective: To determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells).[11][12]
-
Test compounds (P2Y1 antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation (5-10 µg protein), a fixed concentration of radioligand (e.g., 2 nM [3H]MRS2279), and varying concentrations of the test compound in the assay buffer.[10]
-
Incubation: Incubate the plate at room temperature (25°C) for 30-60 minutes to allow binding to reach equilibrium.[10][22]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a key downstream event in P2Y1 receptor signaling.[23]
Objective: To determine the potency (IC50) of a P2Y1 antagonist in inhibiting agonist-induced calcium release.
Materials:
-
Cells stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[24]
-
P2Y1 agonist (e.g., 2-MeSADP).
-
Test compounds (P2Y1 antagonists).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[23][25]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).[25][26]
-
Fluorescence plate reader with automated injection capabilities.[23]
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.[26][27]
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye loading solution in the dark at 37°C for 1 hour.[25][27]
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test antagonist for a specified period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and record a baseline fluorescence. Inject the P2Y1 agonist (e.g., 2-MeSADP) into the wells and immediately begin recording the change in fluorescence intensity over time.[25]
-
Data Analysis: The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration. Plot the agonist response in the presence of different antagonist concentrations to determine the IC50 value of the antagonist.
Platelet Aggregation Assay
This assay directly measures the primary physiological effect of P2Y1 receptor activation in blood—platelet aggregation.[28]
Objective: To assess the ability of a P2Y1 antagonist to inhibit ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma (PRP).[29]
-
P2Y1 agonist (ADP).
-
Test compounds (P2Y1 antagonists).
-
Aggregometer.
Procedure:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging fresh human blood anticoagulated with citrate.
-
Incubation: Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.[30]
-
Antagonist Addition: Add the test antagonist at various concentrations and incubate for a short period.
-
Aggregation Induction: Add ADP to induce platelet aggregation and monitor the change in light transmission through the sample over time using the aggregometer.[30]
-
Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Determine the concentration of the antagonist that inhibits ADP-induced aggregation by 50% (IC50).
Experimental Workflow for P2Y1 Antagonist Screening
The following diagram illustrates a typical workflow for the identification and characterization of novel P2Y1 antagonists.
Conclusion
Both nucleotide and non-nucleotide antagonists of the P2Y1 receptor have demonstrated significant potential as antithrombotic agents. While nucleotide analogs like MRS2500 offer high potency and selectivity, non-nucleotide compounds hold the promise of improved oral bioavailability and metabolic stability. The choice between these classes will depend on the specific therapeutic application and desired pharmacokinetic profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued discovery and development of novel P2Y1 antagonists, which have the potential to address unmet needs in the prevention and treatment of thrombotic diseases.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Development of selective high affinity antagonists, agonists, and radioligands for the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual screening leads to the discovery of novel non-nucleotide P2Y₁ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for the Recognition of Non-Nucleotide Antagonists Within the Transmembrane Domains of the Human P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Virtual screening leads to the discovery of novel non-nucleotide P2Y1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of MRS8247 Against Other Purinergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purinergic receptor antagonist MRS8247 and other commonly used P2Y1 receptor antagonists. The objective is to evaluate the selectivity profile of this compound by comparing its binding affinity and functional potency against a panel of purinergic receptors with that of other well-characterized antagonists. Due to the limited publicly available data for the complete selectivity profile of this compound, this guide also includes data for the widely studied P2Y1 antagonists, MRS2179 and MRS2500, to provide a comprehensive context for comparison.
Comparative Selectivity Profile of P2Y1 Receptor Antagonists
The following table summarizes the available binding affinity (Ki) and functional inhibition (IC50) data for this compound, MRS2179, and MRS2500 against various purinergic receptors. This data is crucial for assessing the selectivity of these compounds and predicting their potential off-target effects.
| Receptor Subtype | This compound | MRS2179 | MRS2500 |
| P2Y1 | Data not available | Kᵢ = 100 nM | Kᵢ = 0.78 nM |
| IC₅₀ = 330 nM | IC₅₀ = 0.95 nM | ||
| P2Y2 | Data not available | No antagonist effect observed | Data not available |
| P2Y4 | Data not available | No antagonist effect observed | Data not available |
| P2Y6 | Data not available | No antagonist effect observed | Data not available |
| P2Y11 | Data not available | Data not available | Data not available |
| P2Y12 | Data not available | No significant interaction | No significant interaction |
| P2Y13 | Data not available | Data not available | Data not available |
| P2X1 | Data not available | IC₅₀ = 1.15 µM | Data not available |
| P2X3 | Data not available | IC₅₀ = 12.9 µM | Data not available |
Note: "Data not available" indicates that comprehensive screening data for this compound across these purinergic receptors is not readily found in the public domain. The provided data for MRS2179 and MRS2500 is based on published literature and serves as a benchmark for the expected selectivity of a potent P2Y1 antagonist.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the selectivity profiles are provided below. These protocols are essential for reproducing the cited data and for the evaluation of new compounds.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Culture cells expressing the target human purinergic receptor (e.g., P2Y1) and harvest by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]MRS2500 for P2Y1), and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, include a high concentration of a known potent unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (Functional)
This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by an agonist. This is particularly relevant for Gq-coupled purinergic receptors like P2Y1.
1. Cell Preparation:
-
Seed cells expressing the target purinergic receptor (e.g., CHO-K1 or HEK293 cells stably expressing the human P2Y1 receptor) into a 96- or 384-well black, clear-bottom microplate.
-
Culture the cells overnight to allow for attachment and formation of a monolayer.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). An anion-exchange inhibitor like probenecid (B1678239) may be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Wash the cells with the assay buffer to remove extracellular dye.
3. Assay Performance:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a predetermined time.
-
Record the baseline fluorescence for a few seconds.
-
Add a fixed concentration of a suitable agonist (e.g., ADP or 2-MeSADP for P2Y1) to all wells to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Determine the response for each antagonist concentration (e.g., peak fluorescence or area under the curve).
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition, by fitting the data to a sigmoidal dose-response curve.
Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assaydot
Comparative Analysis of MS-247: An In Vitro and In Vivo Evaluation of a Novel Antitumor Agent
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of MS-247, a novel DNA minor groove binder, with other established anticancer agents. The data presented is intended to offer an objective overview for researchers, scientists, and professionals in the field of drug development.
In Vitro Activity of MS-247
MS-247 has demonstrated significant growth inhibition against a panel of 39 human cancer cell lines, with an average 50% growth inhibition (GI50) concentration of 0.71 microM.[1] The differential growth inhibition pattern of MS-247 shows a significant correlation with those of camptothecin (B557342) analogues and anthracyclins, suggesting a similar mode of action.[1][2]
Comparative In Vitro Efficacy
| Compound | Average GI50 (µM) | Mechanism of Action |
| MS-247 | 0.71 | DNA minor groove binder, Topoisomerase I and II inhibitor |
| Camptothecin Analogs | Varies | Topoisomerase I inhibitor |
| Anthracyclines (e.g., Doxorubicin) | Varies | Topoisomerase II inhibitor, DNA intercalation |
In Vivo Antitumor Activity of MS-247
In vivo studies using human cancer xenografts have shown that MS-247 exhibits remarkable antitumor activity. A single intravenous injection of MS-247 significantly inhibited the growth of all 17 tested xenografts, which included lung, colon, stomach, breast, and ovarian cancers.[1][2] The toxicity of MS-247, as indicated by body weight loss, was found to be reversible within 10 days after administration.[1]
Comparative In Vivo Efficacy Against Human Cancer Xenografts
| Xenograft Model | MS-247 Efficacy | Comparator Efficacy |
| HCT-15 (Colon) | More effective | Paclitaxel (B517696) |
| A549 (Lung) | More effective | CPT-11 |
| HBC-4 (Breast) | More effective | CPT-11 |
| SK-OV-3 (Ovarian) | More effective | CPT-11 |
In many cases, MS-247's efficacy was superior to that of cisplatin, Adriamycin, 5-fluorouracil, cyclophosphamide, VP-16, and vincristine, and was comparable to paclitaxel and CPT-11.[1][2]
Mechanism of Action and Experimental Workflows
The antitumor activity of MS-247 is attributed to its ability to bind to the minor groove of DNA, inhibit topoisomerases I and II, block the cell cycle at the G2-M phase, and induce apoptosis.[1][2]
Caption: Proposed signaling pathway of MS-247.
Caption: General experimental workflow for in vitro and in vivo evaluation.
Experimental Protocols
In Vitro Growth Inhibition Assay
-
Cell Lines: A panel of 39 human cancer cell lines.
-
Method: Sulforhodamine B (SRB) assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are exposed to various concentrations of MS-247 for a specified period.
-
Post-incubation, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a plate reader to determine cell viability.
-
The GI50 is calculated from the dose-response curves.
-
Topoisomerase I and II Inhibition Assay
-
Principle: Measures the inhibition of topoisomerase-induced DNA relaxation.[2]
-
Procedure:
-
Supercoiled plasmid DNA is incubated with Topoisomerase I or II in the presence or absence of MS-247.
-
The reaction is stopped, and the DNA is analyzed by agarose (B213101) gel electrophoresis.[2]
-
Inhibition of topoisomerase activity is observed as a reduction in the amount of relaxed DNA.
-
Cell Cycle Analysis
-
Method: Flow cytometry.
-
Procedure:
-
Cells are treated with MS-247 for various time points.
-
Cells are harvested, fixed in ethanol, and stained with a DNA-binding dye (e.g., propidium (B1200493) iodide).
-
The DNA content of the cells is analyzed by a flow cytometer to determine the cell cycle distribution.[2]
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure:
-
Human tumor cells are subcutaneously implanted into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
MS-247 and comparator drugs are administered (e.g., intravenously).
-
Tumor volume and body weight are measured regularly.
-
The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
-
References
A Comparative Guide to the Pharmacokinetic Profiles of P2Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a key player in ADP-mediated platelet aggregation, has emerged as a promising target for the development of novel antithrombotic agents. A thorough understanding of the pharmacokinetic profiles of P2Y1 antagonists is crucial for advancing these compounds from preclinical research to clinical applications. This guide provides a comparative analysis of the pharmacokinetics of prominent P2Y1 antagonists, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool compounds for their studies and to inform the development of next-generation therapeutics.
Executive Summary
This guide compares the pharmacokinetic profiles of two nucleotide analog P2Y1 antagonists, MRS2179 and MRS2500 , and the non-nucleotide allosteric antagonist, BPTU . While nucleotide analogs have demonstrated high potency, their therapeutic potential is often hampered by poor metabolic stability. In contrast, non-nucleotide antagonists may offer improved pharmacokinetic properties, including oral bioavailability. This comparison aims to provide a clear overview of their respective advantages and limitations.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for MRS2179, MRS2500, and BPTU. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here are compiled from various sources.
| Parameter | MRS2179 | MRS2500 | BPTU (and similar non-nucleotide antagonists) |
| Class | Nucleotide Analog | Nucleotide Analog | Non-nucleotide |
| Route of Administration | Intravenous (i.v.), Intraperitoneal (i.p.) | Intravenous (i.v.) | Oral (p.o.) demonstrated for some non-nucleotide analogs |
| Half-life (t1/2) | In vitro (mouse blood, heparin): ~67 min[1] | In vitro (mouse blood, heparin): Undetectable at all time points (rapid hydrolysis)[1] | ~2.8 hours (in rats, for a representative non-nucleotide antagonist) |
| In Vivo Stability | Less stable than MRS2500 in mice.[2] | More potent and stable than MRS2179 in vivo in mice.[2][3] | Generally more stable than nucleotide analogs. |
| Metabolism | Rapidly hydrolyzed to less active nucleoside metabolites.[1] | Rapidly hydrolyzed to less active nucleoside metabolites.[1] | N/A |
| Oral Bioavailability (F%) | Not orally bioavailable due to charged phosphate (B84403) groups. | Not orally bioavailable due to charged phosphate groups. | Orally bioavailable (demonstrated for some non-nucleotide analogs). |
| Clearance (CL) | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |
Note: "N/A" indicates that specific data was not available in the searched literature. The in vitro stability of MRS2179 and MRS2500 is highly dependent on the experimental conditions, including the choice of anticoagulant.[1]
P2Y1 Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the P2Y1 receptor upon activation by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP).
Experimental Protocols
A comprehensive understanding of the pharmacokinetic properties of P2Y1 antagonists relies on robust experimental designs. Below are generalized protocols for key in vivo pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rodents (Intravenous Administration)
Objective: To determine the pharmacokinetic profile of a P2Y1 antagonist following a single intravenous bolus injection.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Dosing: The P2Y1 antagonist is formulated in a suitable vehicle (e.g., saline, DMSO/saline mixture) and administered as a single bolus injection into the tail vein.
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA). The choice of anticoagulant is critical for nucleotide analogs as it can affect their stability.[1]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the antagonist in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Oral Bioavailability Study in Rodents
Objective: To determine the oral bioavailability of a P2Y1 antagonist.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Dosing:
-
Intravenous Group: A cohort of rats receives a single intravenous bolus dose of the antagonist as described above.
-
Oral Group: Another cohort of fasted rats receives a single oral dose of the antagonist via gavage.
-
-
Blood Sampling and Analysis: Blood sampling and bioanalysis are performed for both groups as described in the intravenous study protocol.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100 where AUC is the area under the plasma concentration-time curve.
Experimental Workflow for Pharmacokinetic Analysis
Discussion and Future Directions
The comparison of pharmacokinetic profiles reveals a clear trade-off between the high potency of nucleotide-based P2Y1 antagonists like MRS2179 and MRS2500 and their inherent metabolic instability.[1] Their rapid in vivo degradation presents a significant challenge for their development as oral therapeutics. The enhanced in vivo stability of MRS2500 over MRS2179 in mice highlights the potential for structural modifications to improve the pharmacokinetic properties of this class of compounds.[2]
For researchers, the choice of a P2Y1 antagonist should be guided by the specific requirements of their study. For acute, in vivo proof-of-concept studies where intravenous administration is feasible, potent nucleotide analogs like MRS2500 may be suitable. For studies requiring oral administration or investigating long-term effects, the exploration of non-nucleotide antagonists is highly recommended. The development of P2Y1 antagonists with optimized pharmacokinetic profiles remains a key objective in the pursuit of safer and more effective antithrombotic therapies.
References
- 1. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Selective P2Y1 Antagonist in Primary Cells: A Comparative Guide
Introduction
This guide provides a comparative validation of a selective P2Y1 receptor antagonist. Due to the absence of publicly available information on MRS8247, this document will use the well-characterized and highly potent P2Y1 antagonist, MRS2500 , as the primary compound of interest for demonstration purposes. The methodologies and comparative data presented here can be adapted for the validation of other selective P2Y1 antagonists.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in various physiological processes, most notably in platelet aggregation and neurotransmission.[1] Its involvement in thrombosis makes it a significant target for antithrombotic drug development. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the validation of selective P2Y1 antagonists in primary cell-based assays.
Comparative Analysis of P2Y1 Antagonists
The following table summarizes the potency of MRS2500 and other commonly used P2Y1 antagonists. The data is compiled from studies utilizing both recombinant receptor systems and primary cells, providing a comprehensive overview of their comparative efficacy.
| Antagonist | Assay Type | Cell/Tissue Type | Agonist | Potency (IC50/Ki) | Reference |
| MRS2500 | Platelet Aggregation | Human Platelets | ADP | IC50: 0.95 nM | [1][2] |
| Radioligand Binding | Recombinant Human P2Y1 | [3H]MRS2500 | Ki: 0.78 nM | [2] | |
| Intracellular Ca2+ | Human Platelets | ADP | Potent Inhibition | [1] | |
| MRS2279 | Radioligand Binding | Recombinant Human P2Y1 | [3H]MRS2279 | Ki: 13 nM | |
| Platelet Aggregation | Human Platelets | ADP | Potent Inhibition | ||
| MRS2179 | Radioligand Binding | Human Platelets | [33P]MRS2179 | Kd: 109 nM | |
| Platelet Aggregation | Washed Human Platelets | ADP | Inhibited | ||
| BPTU | Radioligand Binding | Recombinant Human P2Y1 | Ki: 6 nM | ||
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | IC50: 2.1 µM |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as agonist concentration and cell type used.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by its endogenous agonist ADP initiates a well-defined signaling cascade. The receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers downstream cellular responses such as platelet shape change and aggregation.
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Workflow for Antagonist Validation
The validation of a novel P2Y1 antagonist typically involves a series of in vitro experiments using primary cells. The following diagram illustrates a general workflow, starting from primary cell isolation to functional assays that assess the antagonist's efficacy.
Caption: Experimental workflow for P2Y1 antagonist validation.
Detailed Experimental Protocols
Intracellular Calcium Measurement in Primary Astrocytes using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in primary astrocytes in response to a P2Y1 agonist and its inhibition by an antagonist.
Materials:
-
Primary astrocyte cell culture
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
P2Y1 agonist (e.g., 2-MeSADP)
-
P2Y1 antagonist (e.g., MRS2500)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation:
-
Plate primary astrocytes onto glass coverslips or 96-well black-walled imaging plates and culture until they reach 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM (typically 1-5 µM) in HBSS containing 20 mM HEPES and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the coverslip or plate in the imaging setup.
-
Perfuse the cells with HBSS and record a stable baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.
-
To assess antagonist activity, pre-incubate the cells with the P2Y1 antagonist (e.g., MRS2500) for a specified time (e.g., 10-15 minutes).
-
While continuously recording, apply the P2Y1 agonist (e.g., 2-MeSADP) to stimulate an increase in [Ca²⁺]i.
-
Record the fluorescence changes for several minutes until the signal returns to or near baseline.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.
-
The peak change in the F340/F380 ratio in response to the agonist is determined.
-
The inhibitory effect of the antagonist is calculated by comparing the peak response in the presence and absence of the antagonist. An IC50 value can be determined by testing a range of antagonist concentrations.
-
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the procedure for assessing the inhibitory effect of a P2Y1 antagonist on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
P2Y1 agonist (e.g., ADP)
-
P2Y1 antagonist (e.g., MRS2500)
-
Saline solution (0.9% NaCl)
-
Light Transmission Aggregometer
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring.
-
To test the antagonist, add the desired concentration of the P2Y1 antagonist (e.g., MRS2500) or vehicle control (e.g., saline) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding the P2Y1 agonist (e.g., ADP).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.
-
An IC50 value can be determined by testing a range of antagonist concentrations.
-
Disclaimer: The protocols provided are for guidance and should be optimized for specific experimental conditions and laboratory settings.
References
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Laboratory Chemicals
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and safeguarding the environment. For any chemical, including uncharacterized or novel compounds, a systematic approach is essential to manage waste responsibly. This guide provides a comprehensive, step-by-step methodology for researchers, scientists, and drug development professionals to establish safe and compliant disposal protocols for laboratory chemicals.
Step 1: Chemical Identification and Safety Data Sheet (SDS) Consultation
The most crucial document for determining the appropriate disposal procedure for any chemical is its Safety Data Sheet (SDS). The manufacturer or supplier is legally obligated to provide an SDS for any hazardous chemical. This document contains detailed information regarding the chemical's properties, associated hazards, and instructions for safe handling, storage, and disposal.
When consulting an SDS for disposal information, pay close attention to the following sections:
-
Section 2: Hazards Identification: This section details the chemical's hazards (e.g., flammable, corrosive, toxic, reactive), which are fundamental to waste classification.
-
Section 7: Handling and Storage: This provides guidance on safe handling practices and storage requirements that can inform how waste should be accumulated.
-
Section 8: Exposure Controls/Personal Protection: This section describes the necessary personal protective equipment (PPE) to be worn when handling the chemical and its waste.
-
Section 9: Physical and Chemical Properties: Information such as pH, flashpoint, and solubility helps in classifying the waste.
-
Section 13: Disposal Considerations: This section provides the manufacturer's recommendations for disposal and may reference specific regulatory requirements.
-
Section 14: Transport Information: This details the requirements for transporting the chemical waste.
-
Section 15: Regulatory Information: This lists the regulations that apply to the chemical.
Step 2: Chemical Waste Classification
Based on the information gathered from the SDS and in accordance with regulations from the Environmental Protection Agency (EPA) and local authorities, the chemical waste must be classified.[1] Hazardous waste is typically categorized based on the following characteristics:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Is it capable of corroding metal containers?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
Step 3: Waste Segregation and Storage
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1] Never mix incompatible wastes, such as acids and bases, or oxidizers with flammable materials.[2]
-
Waste Containers: Use appropriate, clearly labeled containers for each type of waste. The containers should be in good condition and compatible with the waste they hold.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical(s), and the associated hazards.
-
Storage Area: Store waste in a designated "Satellite Accumulation Area" that is at or near the point of generation and under the control of laboratory personnel. This area should be inspected regularly for leaks or deterioration of containers.[1]
Step 4: Disposal Procedures
The final disposal of chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Sink Disposal: Do not dispose of any chemical down the drain unless it has been explicitly identified as non-hazardous and your institution's EHS office has approved this method.[1] Most laboratory chemicals are not suitable for sink disposal.[1]
-
Incineration: Many organic solvents and other combustible materials are disposed of by incineration at a permitted facility.
-
Landfill: Some solid, non-hazardous wastes may be suitable for landfill disposal, but this must be confirmed with your EHS office.
-
Treatment and Neutralization: Some aqueous wastes, such as acids and bases, may be neutralized to a pH between 5.5 and 9.5 and then disposed of down the drain, provided they do not contain other prohibited materials and this practice is approved by your institution.[3]
Quantitative Data from Safety Data Sheets
The following table summarizes key quantitative data points relevant to disposal that are typically found in an SDS. The values presented are for illustrative purposes and will vary for each specific chemical.
| Parameter | Example Value 1 (Flammable Liquid) | Example Value 2 (Corrosive Solid) | Example Value 3 (Toxic Powder) | Relevance to Disposal |
| Flash Point | -10°C (14°F)[4] | Not Applicable | Not Applicable | A low flash point indicates a high degree of flammability, requiring storage away from ignition sources.[4] |
| pH | Not Applicable | < 2 (in solution) | ~7 (in solution) | Determines if the waste is corrosive. Neutralization may be a required pretreatment step before disposal.[2] |
| LD50 (Oral, Rat) | > 2000 mg/kg | 500 mg/kg | 50 mg/kg | A low LD50 value indicates high toxicity, which dictates more stringent handling and disposal procedures. |
| Boiling Point | 80°C (176°F)[4] | Not Applicable | Not Applicable | Volatility can influence the type of container and ventilation required for waste storage. |
| Solubility in Water | Insoluble[4] | Soluble | Slightly Soluble | Affects whether the substance can be disposed of in aqueous waste streams. |
Visualizing Disposal Procedures
To further clarify the procedural steps and decision-making processes involved in laboratory chemical disposal, the following diagrams have been created using Graphviz (DOT language).
Caption: General Workflow for Laboratory Chemical Disposal
Caption: Decision-Making for Chemical Waste Segregation
References
Essential Safety and Operational Guidance for Handling MRS8247
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of MRS8247, a compound that requires careful management in a laboratory setting. The following procedural guidance is based on available safety data sheets and established laboratory safety protocols.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to the following personal protective equipment and safety measures is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. |
| Hand Protection | Wear protective gloves. Wash skin thoroughly after handling.[1] |
| Eye/Face Protection | Wear eye protection or face protection.[1][2] |
| Skin and Body Protection | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
General Hygiene and Safety Practices:
-
Do not eat, drink, or smoke when using this product.
-
Use only in a well-ventilated area or outdoors.[1]
-
Wash hands and exposed skin areas thoroughly with soap and water after handling.[2]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
Emergency First Aid Procedures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most). |
| If Inhaled | If breathing is difficult, remove the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Spillage and Disposal Plan
Proper containment and disposal of this compound are critical to prevent environmental contamination and ensure a safe laboratory environment.
Spill Response:
-
Ensure adequate ventilation.
-
Avoid inhalation of dust and substance contact.
-
For non-emergency personnel: Evacuate the danger area, observe emergency procedures, and consult an expert.
-
For emergency responders: Wear appropriate personal protective equipment as detailed in the PPE section.
-
Containment: Dike and contain the spill with inert material (e.g., sand, earth).[2]
-
Clean-up: Transfer the spilled material to containers for recovery or disposal. Solid material may be scraped from the surface.[2]
-
Decontamination: Wash the affected area and contaminated clothing promptly.[2]
-
Prevention of secondary hazards: Keep spills and cleaning runoffs out of drains, municipal sewers, and open bodies of water.[2]
Disposal Protocol:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
The disposal of chemical waste via the sink or trash is prohibited.[3]
-
Empty containers may contain residual product and should be handled with care.[2]
-
It is recommended to use a licensed treatment, storage, or disposal facility (TSDF) for disposal.[2]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receipt to disposal. Adherence to this workflow is crucial for maintaining safety and experimental integrity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
